Boc-Met(O2)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S/c1-10(2,3)17-9(14)11-7(8(12)13)5-6-18(4,15)16/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGDRHNBSOQFMF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426913 | |
| Record name | Boc-Met(O2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60280-45-7 | |
| Record name | Boc-Met(O2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Boc-L-methionine Sulfone from Boc-L-methionine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Boc-L-methionine sulfone (Boc-L-Met(O₂)-OH) from N-tert-butoxycarbonyl-L-methionine (Boc-Met-OH). This transformation is a crucial step in various applications, including peptide synthesis and the development of new therapeutics, where the oxidation state of the methionine side chain plays a critical role in molecular stability and biological activity. This document details various synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.
Introduction
Methionine, a sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone. The conversion of the thioether in Boc-Met-OH to a sulfone is a key chemical modification that imparts significant stability against further oxidation. This stability is highly desirable in the synthesis of peptides and other pharmaceutical compounds where methionine oxidation can be an unwanted side reaction. This guide explores common and effective methods for this transformation.
Reaction Overview and Signaling Pathways
The core of this synthesis is the oxidation of the sulfur atom in the methionine side chain. This can be achieved using a variety of oxidizing agents. The general transformation is depicted below:
Caption: General reaction scheme for the oxidation of Boc-Met-OH.
The choice of oxidizing agent is critical and influences the reaction conditions, yield, and purity of the final product. Common oxidants include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate.
Experimental Protocols and Quantitative Data
This section details the experimental procedures for the synthesis of Boc-L-methionine sulfone using various oxidizing agents. The quantitative data for each method is summarized for easy comparison.
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective reagent for the oxidation of sulfides to sulfones. The reaction is typically clean and proceeds with high yield.
Experimental Protocol:
-
Dissolution: Dissolve Boc-L-methionine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (approximately 2.2-2.5 eq) portion-wise to the stirred solution. The stoichiometry is crucial to ensure complete oxidation to the sulfone. Using only one equivalent may result in the formation of the sulfoxide as the major product.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Quantitative Data for m-CPBA Oxidation:
| Parameter | Value |
| Starting Material | Boc-L-methionine (Boc-Met-OH) |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Stoichiometry | 1 : 2.2-2.5 (Boc-Met-OH : m-CPBA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
| Purity (post-purification) | >98% (HPLC) |
Method 2: Oxidation with Hydrogen Peroxide
Hydrogen peroxide is a green and readily available oxidizing agent. The reaction often requires a catalyst, such as a metal salt or is performed in a suitable solvent system to achieve complete oxidation to the sulfone.
Experimental Protocol:
-
Dissolution: Dissolve Boc-L-methionine (1.0 eq) in a solvent such as acetic acid or a mixture of acetonitrile and water.
-
Addition of Hydrogen Peroxide: Add a 30% aqueous solution of hydrogen peroxide (excess, typically 3-5 eq) to the solution. In some procedures, a catalyst like sodium tungstate is added.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for an extended period (12-24 hours). Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, decompose the excess hydrogen peroxide by adding a small amount of palladium on carbon or by treatment with a reducing agent like sodium sulfite.
-
Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent and purify the product by recrystallization or column chromatography.
Quantitative Data for Hydrogen Peroxide Oxidation:
| Parameter | Value |
| Starting Material | Boc-L-methionine (Boc-Met-OH) |
| Oxidizing Agent | Hydrogen Peroxide (30% aq.) |
| Stoichiometry | 1 : 3-5 (Boc-Met-OH : H₂O₂) |
| Solvent | Acetic Acid or Acetonitrile/Water |
| Reaction Temperature | Room Temperature to 50 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
| Purity (post-purification) | >97% (HPLC) |
Method 3: Oxidation with Potassium Permanganate
Potassium permanganate is a strong oxidizing agent that can effectively convert sulfides to sulfones. Careful control of the reaction conditions is necessary to avoid over-oxidation and side reactions.
Experimental Protocol:
-
Dissolution: Dissolve Boc-L-methionine (1.0 eq) in a mixture of acetic acid and water.
-
Cooling: Cool the solution in an ice bath.
-
Addition of KMnO₄: Slowly add a solution of potassium permanganate (approximately 2.0-2.2 eq) in water to the stirred reaction mixture. The purple color of the permanganate should disappear as it is consumed.
-
Reaction: Allow the reaction to proceed at low temperature for a few hours, then warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Potassium Permanganate Oxidation:
| Parameter | Value |
| Starting Material | Boc-L-methionine (Boc-Met-OH) |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Stoichiometry | 1 : 2.0-2.2 (Boc-Met-OH : KMnO₄) |
| Solvent | Acetic Acid/Water |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | 60-75% |
| Purity (post-purification) | >95% (HPLC) |
Characterization of Boc-L-methionine Sulfone
The successful synthesis of Boc-L-methionine sulfone can be confirmed by various analytical techniques.
Physicochemical Properties:
-
Appearance: White to off-white powder.[1]
-
Molecular Formula: C₁₀H₁₉NO₆S[1]
-
Molecular Weight: 281.33 g/mol [2]
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic shifts for the protons adjacent to the sulfonyl group. The methyl protons of the sulfone will appear as a singlet further downfield compared to the starting material's methyl thioether.
-
¹³C NMR: The carbon NMR spectrum will show a downfield shift for the carbon atoms attached to the sulfonyl group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of Boc-L-methionine sulfone.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of Boc-L-methionine sulfone.
Caption: General workflow for the synthesis of Boc-L-methionine sulfone.
Conclusion
The synthesis of Boc-L-methionine sulfone from Boc-Met-OH is a straightforward yet critical transformation for applications in peptide synthesis and medicinal chemistry. This guide has provided a detailed overview of several reliable methods, including the use of m-CPBA, hydrogen peroxide, and potassium permanganate. The choice of method will depend on factors such as desired yield, purity requirements, and available resources. By following the detailed protocols and considering the quantitative data presented, researchers can confidently and efficiently prepare high-quality Boc-L-methionine sulfone for their specific needs.
References
Oxidation of Boc-L-Methionine to its Sulfone Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical oxidation of N-tert-butyloxycarbonyl-L-methionine (Boc-L-methionine) to its corresponding sulfone derivative, Boc-L-methionine sulfone. This process is a key step in the synthesis of modified peptides and other molecules of interest in pharmaceutical and biochemical research. The sulfone derivative offers increased stability against oxidation compared to methionine and can serve as a valuable building block in drug development.[]
Introduction
Methionine, with its thioether side chain, is susceptible to oxidation, initially forming methionine sulfoxide and subsequently, under stronger conditions, methionine sulfone.[2] While often considered an undesirable side reaction in peptide synthesis, the controlled conversion to the sulfone can be a deliberate strategy to enhance the properties of peptides and other bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, making the synthesis of Boc-L-methionine sulfone a critical process for its incorporation into peptide chains.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented below.
| Property | Boc-L-methionine | Boc-L-methionine sulfone |
| Molecular Formula | C10H19NO4S[5] | C10H19NO6S[] |
| Molecular Weight | 249.33 g/mol [5] | 281.30 g/mol [] |
| Appearance | - | White to off-white powder[] |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid[5] | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid[] |
| Storage Conditions | - | 2-8 °C[] |
Experimental Protocols
Detailed experimental procedures for the synthesis of Boc-L-methionine and its subsequent oxidation to the sulfone derivative are provided below.
Synthesis of Boc-L-methionine
This procedure outlines the protection of the amino group of L-methionine using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
L-methionine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Water
-
Dichloromethane
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.[6]
-
Add 2 g of sodium hydroxide to the solution.[6]
-
Cool the reaction mixture to 0 °C in an ice bath.[6]
-
Slowly add 10.9 g of di-tert-butyl dicarbonate.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[6]
-
Remove the acetonitrile by rotary evaporation.[6]
-
Adjust the pH of the remaining aqueous solution to 6 by the dropwise addition of 1 N hydrochloric acid.[6]
-
Extract the aqueous phase twice with 50 mL portions of dichloromethane.[6]
-
Combine the organic layers and wash with 50 mL of saturated sodium chloride solution.[6]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-methionine as a viscous oil. A yield of approximately 95% can be expected.[6]
Oxidation of Boc-L-methionine to Boc-L-methionine Sulfone
This protocol describes the oxidation of the thioether in Boc-L-methionine to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA). Stronger oxidizing conditions are necessary to drive the oxidation from the sulfoxide to the sulfone.
Materials:
-
Boc-L-methionine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hexane
Procedure:
-
Dissolve Boc-L-methionine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane dropwise to the cooled solution. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, wash the organic layer with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Further wash the organic layer with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization. This may involve dissolving the residue in a minimal amount of a solvent like diethyl ether and precipitating the product by the addition of a less polar solvent such as hexane.[7][8]
Characterization Data
| Data Type | Boc-L-methionine | Boc-L-methionine sulfone (Expected) |
| ¹H NMR | δ 1.42 (s, 9H), 1.92-2.15 (m, 2H), 2.05 (s, 3H), 2.52 (t, J = 4.8 Hz, 2H), 4.40 (m, 1H), 6.91 (br, 1H), 11.62 (br, 1H) in CDCl₃.[6] | The methyl protons adjacent to the sulfone group would show a downfield shift compared to the thioether. |
| ¹³C NMR | - | The carbon atoms adjacent to the sulfone group would exhibit a downfield chemical shift. |
| Mass Spec. | Molecular ion peak (M+1) of 250.[6] | Expected molecular ion peak (M+H)⁺ around 282. |
| IR | - | Characteristic strong absorption bands for the sulfone group (S=O stretching) would be expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹. |
Visualizations
Workflow for the Synthesis of Boc-L-methionine Sulfone
Caption: A workflow diagram illustrating the key stages in the synthesis of Boc-L-methionine sulfone.
Chemical Transformation
Caption: The stepwise oxidation of the thioether in Boc-L-methionine to sulfoxide and then to sulfone.
Applications in Research and Drug Development
Boc-L-methionine sulfone serves as a crucial building block in solid-phase peptide synthesis (SPPS).[2] Its incorporation into peptides can enhance their stability and solubility, which are desirable properties for therapeutic candidates.[9] The sulfone moiety is resistant to further oxidation, which can be a significant advantage in preventing the degradation of methionine-containing peptides in vivo. Researchers utilize this derivative to investigate the effects of methionine oxidation on protein structure and function, as well as to develop novel peptide-based drugs with improved pharmacokinetic profiles.
References
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
Boc-Met(O2)-OH CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-methionine sulfone, commonly referred to as Boc-Met(O2)-OH, is a crucial amino acid derivative employed in synthetic peptide chemistry. Its primary application lies in solid-phase peptide synthesis (SPPS), where the oxidation-resistant sulfone moiety ensures the integrity of the methionine residue throughout the synthetic process. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this compound.
Chemical Properties and Identification
This compound is a white to off-white powder. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is acid-labile, a key feature in Boc-based SPPS. The sulfone group is stable under the conditions of peptide synthesis, preventing the unwanted oxidation of the methionine side chain to the sulfoxide or other byproducts.
| Property | Value | References |
| CAS Number | 60280-45-7 | [] |
| Molecular Formula | C10H19NO6S | [] |
| Molecular Weight | 281.33 g/mol | [] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfonyl)butanoic acid | [] |
| Synonyms | Boc-L-methionine sulfone, N-alpha-t-Butoxycarbonyl-L-methionine sulfone | [] |
| Appearance | White to off-white powder | [] |
| Storage | 2-8 °C | [] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of the corresponding sulfide, N-Boc-L-methionine (Boc-Met-OH). Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst.
Experimental Protocol: Oxidation of Boc-Met-OH
Materials:
-
N-Boc-L-methionine (Boc-Met-OH)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%) and a suitable catalyst (e.g., sodium tungstate)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure using m-CPBA:
-
Dissolve N-Boc-L-methionine in dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane dropwise to the cooled solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Procedure using Hydrogen Peroxide and a Catalyst:
-
Dissolve N-Boc-L-methionine and a catalytic amount of sodium tungstate in a suitable solvent such as methanol or a mixture of solvents.
-
Add hydrogen peroxide (30% aqueous solution, excess) dropwise to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess hydrogen peroxide by the addition of a reducing agent like sodium sulfite.
-
Work up the reaction as described in the m-CPBA procedure.
-
Purify the product by silica gel column chromatography.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of Boc-protected amino acids.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient from 10% to 90% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Expected Retention Time | This compound is more polar than Boc-Met-OH and will have a shorter retention time. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
~1.45 ppm: A singlet corresponding to the 9 protons of the tert-butyl group of the Boc protector.
-
~2.2-2.6 ppm: Multiplets corresponding to the β- and γ-protons of the butanoic acid chain.
-
~3.0 ppm: A singlet for the 3 protons of the methylsulfonyl group.
-
~4.4 ppm: A multiplet for the α-proton.
-
~5.3 ppm: A broad signal for the NH proton of the carbamate.
-
~9.0-10.0 ppm: A broad signal for the carboxylic acid proton.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
~28.3 ppm: The three methyl carbons of the Boc group.
-
~29.7 ppm: The β-carbon of the butanoic acid chain.
-
~43.0 ppm: The methyl carbon of the sulfonyl group.
-
~52.5 ppm: The α-carbon.
-
~53.0 ppm: The γ-carbon.
-
~80.5 ppm: The quaternary carbon of the Boc group.
-
~155.8 ppm: The carbonyl carbon of the Boc group.
-
~174.0 ppm: The carboxylic acid carbon.
Application in Solid-Phase Peptide Synthesis
This compound is utilized in Boc-SPPS to prevent the oxidation of the methionine side chain, which can occur during repetitive acidolytic deprotection steps or the final cleavage from the resin.
Boc-SPPS Workflow
The general workflow for incorporating an amino acid in Boc-SPPS involves the following steps:
Caption: General cycle for amino acid incorporation in Boc-SPPS.
Signaling Pathways
This compound is a synthetic building block and is not directly involved in biological signaling pathways. However, the peptides synthesized using this protected amino acid may be designed to interact with and modulate various signaling pathways in biological systems. The stability imparted by the sulfone group ensures that the synthesized peptide maintains its intended structure and function for biological assays.
Conclusion
This compound is an indispensable tool for peptide chemists, providing a reliable method to incorporate methionine into synthetic peptides without the risk of side-chain oxidation. The straightforward synthesis and clear analytical characterization methods make it a valuable reagent for the development of therapeutic peptides and other bioactive molecules.
References
In-Depth Technical Guide to the Solubility of Boc-L-Methionine Sulfone (Boc-Met(O2)-OH) in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of Boc-L-Methionine Sulfone
Boc-L-methionine sulfone is a derivative of methionine where the thioether side chain has been oxidized to a sulfone. This modification significantly alters the polarity and hydrogen bonding capabilities of the side chain, which in turn influences its solubility profile. The presence of the bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group and the polar carboxylic acid function further contribute to its complex solubility behavior.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₆S[1] |
| Molecular Weight | 281.3 g/mol [1] |
| Appearance | White to off-white powder[1][] |
| Storage Conditions | 0-8 °C[1] or 2-8 °C[] |
It is noted that the sulfone group in Boc-L-methionine sulfone enhances its reactivity and solubility in various solvents.[1] The related compound, Boc-L-methionine sulfoxide (Boc-Met(O)-OH), is qualitatively described as being soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for Boc-Met(O2)-OH in common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The table below is provided as a template for researchers to populate with experimentally determined values, following the protocol outlined in the subsequent section.
| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (M) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ||||
| N,N-Dimethylformamide (DMF) | Amide | ||||
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | ||||
| Chloroform | Chlorinated Hydrocarbon | ||||
| Ethyl Acetate (EtOAc) | Ester | ||||
| Acetone | Ketone | ||||
| Acetonitrile (ACN) | Nitrile | ||||
| Tetrahydrofuran (THF) | Ether | ||||
| Methanol (MeOH) | Alcohol | ||||
| Ethanol (EtOH) | Alcohol | ||||
| Isopropanol (IPA) | Alcohol | ||||
| Water | Aqueous |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound in various solvents.[4] This method is robust and provides accurate data when performed meticulously.
Materials and Equipment
-
Boc-L-methionine sulfone (≥97% purity)[1]
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable glass vials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Evaporative Light Scattering Detector (ELSD), or a gravimetric analysis setup (vacuum oven, desiccator).
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the equilibration period.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[4]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved solid.
-
-
Chromatographic Method (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Calculate the solubility in mg/mL or mol/L.
-
It is crucial to report the temperature at which the solubility measurement was performed.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Chemical Stability and Storage of Boc-Met(O2)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Boc-L-methionine sulfone (Boc-Met(O2)-OH). Drawing upon data from related compounds and general principles of organic chemistry, this document outlines potential degradation pathways, proposes experimental protocols for stability assessment, and offers guidance for maintaining the integrity of this critical reagent in research and development settings.
Introduction to this compound
This compound is a protected amino acid derivative widely used in peptide synthesis. The presence of the sulfone moiety, the highest oxidation state of the sulfur atom in the methionine side chain, confers notable stability against further oxidation, a common challenge with unprotected or sulfoxide forms of methionine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function allows for its application in Boc-based solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is paramount for ensuring the quality and purity of synthesized peptides.
Chemical Stability Profile
The overall stability of this compound is governed by the individual stabilities of the L-methionine sulfone core and the N-terminal Boc protecting group.
Stability of the Methionine Sulfone Moiety
The sulfone group is chemically robust and resistant to a wide range of synthetic conditions. Unlike the thioether in methionine or the sulfoxide in methionine sulfoxide, the sulfone is not susceptible to further oxidation under typical laboratory conditions.
-
Oxidative Stability : Boc-L-methionine sulfone exhibits remarkable stability towards oxidation due to the sulfur atom already being in its highest oxidation state.
-
Thermal Stability : Studies on analogous acyclic aliphatic sulfones indicate that thermal decomposition generally occurs at temperatures exceeding 350°C.[1] This suggests that this compound possesses high thermal stability under typical laboratory and storage conditions.
-
Photostability : While direct studies on this compound are unavailable, related sulfonamide compounds have been shown to undergo photodegradation.[2] Therefore, exposure to light, particularly UV radiation, should be minimized.
Stability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is known for its sensitivity to acidic conditions.
-
Acidic Conditions : The Boc group is readily cleaved under anhydrous acidic conditions. The rate of this deprotection has been shown to be second-order with respect to the acid concentration, implying that even mild acidic environments could lead to gradual degradation over time.[3]
-
Basic and Nucleophilic Conditions : The Boc group is generally stable towards bases and nucleophiles, making it compatible with a variety of reaction conditions.[4]
-
Thermal Lability : While generally stable at ambient temperatures, thermal deprotection of the Boc group can occur at elevated temperatures.[5]
The diagram below illustrates the well-established oxidation pathway of the methionine side chain, culminating in the chemically stable sulfone.
Caption: Oxidation pathway of the methionine side chain.
Recommended Storage Conditions
Based on the available data for this compound and related compounds, the following storage conditions are recommended to ensure long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Refrigeration minimizes the potential for slow thermal degradation of the Boc group and preserves the overall integrity of the compound. |
| Light | Store in the dark (e.g., in an amber vial or opaque container) | Protects against potential photodegradation, as observed in related sulfone-containing compounds. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | While the sulfone is not susceptible to oxidation, this practice minimizes exposure to moisture and atmospheric contaminants that could potentially be acidic. |
| Container | Tightly sealed container | Prevents the ingress of moisture and atmospheric gases. |
Potential Degradation Pathways
The primary anticipated degradation pathways for this compound involve the cleavage of the Boc group and potential reactions of the core amino acid structure under harsh conditions.
-
Acid-Catalyzed Deprotection : Exposure to acidic conditions can lead to the removal of the Boc group, yielding L-methionine sulfone and gaseous byproducts.
-
Thermal Decomposition : At very high temperatures, decomposition of the sulfone and decarboxylation of the amino acid could occur.
-
Photodegradation : Exposure to light may initiate degradation, although the specific products are unknown.
The following diagram illustrates a potential degradation pathway for the Boc group under acidic conditions.
Caption: Acid-catalyzed degradation of the Boc group.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.
Forced Degradation Study Protocol
This study exposes this compound to various stress conditions to identify potential degradation products and pathways.
Objective : To generate potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials :
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure :
-
Sample Preparation : Prepare stock solutions of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation : Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation : Store the solid compound in a thermostatic oven at 105°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control Samples : Prepare control samples stored at the recommended storage conditions (2-8°C in the dark).
-
Analysis : Analyze all samples at appropriate time points using a stability-indicating HPLC method.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the intact this compound from any potential degradation products.
Objective : To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a mixed-mode column (e.g., reversed-phase and cation exchange). |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or 220 nm |
| Injection Volume | 10 µL |
Method Validation : The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness, using the samples generated from the forced degradation study.
Conclusion
This compound is a chemically robust derivative of methionine, with its primary liability being the acid-sensitivity of the Boc protecting group. By adhering to the recommended storage conditions of 2-8°C in a dark, inert environment, the integrity of the compound can be effectively maintained. For critical applications, a proactive approach of conducting forced degradation studies and employing a validated stability-indicating HPLC method is recommended to ensure the highest quality of this essential reagent in peptide synthesis and other research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
An In-depth Technical Guide to the Boc Protection of Methionine Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the tert-butyloxycarbonyl (Boc) protection of methionine sulfone. This process is critical in peptide synthesis and drug development, where the incorporation of methionine sulfone, a stable and polar analogue of methionine, is desired to modulate the physicochemical properties of peptides and other pharmaceutical compounds.
Core Concepts and Mechanism
The Boc protection of methionine sulfone involves a two-step synthetic pathway: the oxidation of L-methionine to L-methionine sulfone, followed by the protection of the primary amine with a Boc group.
Step 1: Oxidation of L-Methionine
The thioether side chain of methionine is susceptible to oxidation, which can be controlled to form either methionine sulfoxide or, with stronger oxidizing agents, methionine sulfone.[1] The sulfone is chemically stable and not readily reduced back to the thioether under biological conditions.
Step 2: N-Terminal Boc Protection
The Boc protection of the α-amino group of L-methionine sulfone proceeds via a nucleophilic acyl substitution reaction. The deprotonated amino group of methionine sulfone acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[2] The resulting unstable intermediate collapses, leading to the formation of the N-Boc protected amino acid, carbon dioxide, and a tert-butoxide anion. The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.[3]
The presence of the sulfone group in the side chain does not significantly alter the reactivity of the α-amino group, allowing for the use of standard Boc protection protocols.[]
Experimental Protocols
Synthesis of L-Methionine Sulfone from L-Methionine
This protocol describes the oxidation of L-methionine to L-methionine sulfone using hydrogen peroxide.
Materials:
-
L-Methionine
-
Hydrogen peroxide (30% w/w)
-
Formic acid
-
Methanol
-
Deionized water
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine in a mixture of formic acid and deionized water.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add hydrogen peroxide (30%) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a methanol/water mixture to yield pure L-methionine sulfone as a white crystalline solid.
-
Dry the product under vacuum.
Boc Protection of L-Methionine Sulfone
This protocol details the N-terminal protection of L-methionine sulfone using di-tert-butyl dicarbonate.
Materials:
-
L-Methionine sulfone
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Ice bath
Procedure:
-
Dissolve L-methionine sulfone in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).
-
Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion is confirmed by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-methionine sulfone. The product is typically a white to off-white powder.[]
Data Presentation
The following tables summarize key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| L-Methionine | C₅H₁₁NO₂S | 149.21 | White crystalline powder | 281 (dec.) |
| L-Methionine Sulfone | C₅H₁₁NO₄S | 181.21 | White crystalline powder | 275 |
| Boc-L-Methionine | C₁₀H₁₉NO₄S | 249.33 | White to off-white solid | 47-50[5] |
| Boc-L-Methionine Sulfone | C₁₀H₁₉NO₆S | 281.33 | White to off-white powder [] | Not widely reported |
Table 2: Spectroscopic Data for Boc-L-Methionine
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J = 4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H)[6] |
| Mass Spec (MS) | m/z: 250 (M+1)[6] |
Visualizations
The following diagrams illustrate the key processes involved in the Boc protection of methionine sulfone.
Caption: Mechanism of Boc protection of L-methionine sulfone.
Caption: Experimental workflow for the synthesis of Boc-L-methionine sulfone.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Potential Degradation Pathways of Boc-L-methionine Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation pathways of Boc-L-methionine sulfone, a key building block in synthetic chemistry and drug development. Understanding the stability and degradation profile of this compound is crucial for ensuring the quality, safety, and efficacy of resulting products. This document outlines the principal degradation mechanisms under various stress conditions, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction
Boc-L-methionine sulfone, chemically known as (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylsulfonylbutanoic acid, combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group with the highly oxidized and generally stable sulfone moiety of the methionine side chain. Its degradation profile is primarily dictated by the lability of the Boc group under acidic and thermal stress, while the sulfone group exhibits notable stability.
Summary of Potential Degradation Pathways
The primary degradation pathways for Boc-L-methionine sulfone involve the cleavage of the Boc protecting group. The C-N amide bond and the sulfone group are significantly more stable and less likely to degrade under typical stress conditions.
Acid-Catalyzed Hydrolysis
The most significant degradation pathway for Boc-L-methionine sulfone is the acid-catalyzed cleavage of the Boc protecting group.[1][] This reaction proceeds readily in the presence of strong acids, leading to the formation of L-methionine sulfone, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene.[3][4]
Thermal Degradation
Elevated temperatures can induce the thermolysis of the Boc group.[5] This degradation pathway is generally less efficient than acid-catalyzed hydrolysis and requires higher temperatures, often above 150°C.[5] The presence of trace amounts of acid or water can catalyze this process.[5]
Basic Hydrolysis
The Boc group is generally stable under basic and nucleophilic conditions.[1][][3] However, under harsh basic conditions, particularly with adjacent electron-withdrawing groups, cleavage can occur, although this is not a primary degradation pathway for Boc-L-methionine sulfone under normal handling and storage conditions.[6]
Photodegradation
While some sulfone-containing compounds can undergo photodegradation, the sulfone group in Boc-L-methionine sulfone is expected to be relatively stable to light.[7] Any observed photodegradation would likely be a minor pathway and may involve the generation of reactive species that could interact with other parts of the molecule.
Oxidative Degradation
The sulfone moiety in Boc-L-methionine sulfone represents the highest oxidation state of the sulfur atom in the methionine side chain.[8][9] Therefore, the molecule is highly resistant to further oxidation. The primary amino acid structure is also generally stable to oxidative stress.
Quantitative Data on Degradation
Specific quantitative kinetic data for the degradation of Boc-L-methionine sulfone is not extensively available in the public domain. However, the qualitative stability profile is well-understood based on the known chemistry of the Boc protecting group. The following table summarizes the expected stability under various stress conditions.
| Stress Condition | Reagents/Parameters | Expected Degradation | Primary Degradation Product(s) | Reference |
| Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | High | L-methionine sulfone, Isobutylene, CO2 | [][4] |
| Basic | Sodium hydroxide (NaOH), Piperidine | Low to Negligible | No significant degradation expected | [1][] |
| Thermal | > 150°C | Moderate to High | L-methionine sulfone, Isobutylene, CO2 | [5] |
| Photolytic | UV/Visible light | Low | Minor, unspecified degradation products | [7] |
| Oxidative | Hydrogen peroxide (H2O2) | Negligible | No significant degradation expected | [9] |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways. Below are representative protocols for investigating the stability of Boc-L-methionine sulfone.
Acidic Degradation Study
Objective: To evaluate the stability of Boc-L-methionine sulfone under acidic conditions.
Methodology:
-
Prepare a stock solution of Boc-L-methionine sulfone in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In separate vials, add an equal volume of 1N HCl and 50% (v/v) trifluoroacetic acid in dichloromethane to the stock solution.
-
Incubate the vials at room temperature and at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic samples with a suitable base (e.g., sodium bicarbonate solution) before analysis.
-
Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection (LC-MS), to identify and quantify the parent compound and any degradation products.
Basic Degradation Study
Objective: To assess the stability of Boc-L-methionine sulfone under basic conditions.
Methodology:
-
Prepare a stock solution of Boc-L-methionine sulfone as described in the acidic degradation study.
-
In separate vials, add an equal volume of 1N NaOH to the stock solution.
-
Incubate the vials at room temperature and at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the basic samples with a suitable acid (e.g., 1N HCl) before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Thermal Degradation Study
Objective: To determine the thermal stability of Boc-L-methionine sulfone.
Methodology:
-
Place a known amount of solid Boc-L-methionine sulfone in a vial.
-
Expose the vial to a high temperature (e.g., 150°C) in a calibrated oven.
-
At specified time points, remove the sample, allow it to cool, and dissolve it in a suitable solvent.
-
Analyze the solution by HPLC to assess for degradation.
-
For solution-state thermal stability, prepare a solution of the compound and incubate it at elevated temperatures (e.g., 60°C and 80°C).
Photostability Study
Objective: To evaluate the impact of light exposure on the stability of Boc-L-methionine sulfone.
Methodology:
-
Prepare a solution of Boc-L-methionine sulfone.
-
Expose the solution to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples by HPLC at various time points.
Visualization of Pathways and Workflows
Degradation Pathways
Caption: Primary degradation pathways of Boc-L-methionine sulfone.
Experimental Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Conclusion
The degradation of Boc-L-methionine sulfone is primarily characterized by the cleavage of the Boc protecting group under acidic and, to a lesser extent, thermal stress conditions. The sulfone moiety and the core amino acid structure are robust and generally stable. A thorough understanding of these degradation pathways, facilitated by systematic forced degradation studies, is paramount for the successful development and application of this important chemical entity in research and pharmaceutical manufacturing.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfone - Wikipedia [en.wikipedia.org]
- 9. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide on Boc-Met(O2)-OH
For: Researchers, Scientists, and Drug Development Professionals
Subject: A Technical Overview of N-α-tert-Butoxycarbonyl-L-methionine sulfone (Boc-Met(O2)-OH)
Abstract
This document provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-L-methionine sulfone (this compound), a derivative of the amino acid methionine. While an experimentally determined crystal structure is not publicly available at the time of this writing, this guide compiles essential information including its chemical and physical properties, predicted structural information, and detailed experimental protocols for its synthesis. This information is intended to support researchers in the fields of peptide synthesis, drug development, and biochemistry.
Introduction
N-α-tert-butoxycarbonyl-L-methionine sulfone, commonly referred to as this compound, is a protected amino acid derivative used in synthetic chemistry. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled peptide bond formation, while the oxidation of the methionine thioether to a sulfone group imparts significant chemical stability, particularly against further oxidation.[] This makes this compound a valuable building block in the synthesis of peptides where the oxidation state of the methionine residue is critical to the final structure and function. The sulfone moiety also increases the polarity of the side chain.
Structural and Physicochemical Properties
As of this review, a definitive crystal structure for this compound has not been deposited in public crystallographic databases. The structural information available is based on computational models and spectroscopic data. PubChem provides a 3D conformer prediction for this molecule (CID 7017894).[2]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonylbutanoic acid | [][2] |
| Synonyms | Boc-L-methionine sulfone, N-Boc-L-methionine sulfone | [2][3] |
| CAS Number | 60280-45-7 | [4] |
| Molecular Formula | C10H19NO6S | [4] |
| Molecular Weight | 281.33 g/mol | [2][4] |
| Appearance | White to off-white powder | [][3] |
| Density (Predicted) | 1.267 g/cm³ to 1.3 g/cm³ | [][3] |
| Boiling Point (Predicted) | 523.4 °C at 760 mmHg | [][3] |
| XLogP3 (Predicted) | 0.3 - 0.51 | [2][3] |
| Storage Temperature | 2-8 °C | [] |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: the protection of L-methionine with a Boc group, followed by the oxidation of the thioether side chain to a sulfone.
A common method for the Boc protection of L-methionine involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
L-methionine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Water
-
Dichloromethane
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-methionine in a 1:1 mixture of water and acetonitrile.
-
Add sodium hydroxide to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add di-tert-butyl dicarbonate.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the acetonitrile via rotary evaporation.
-
Adjust the pH of the remaining aqueous phase to 12 with potassium carbonate.
-
Extract the aqueous phase twice with dichloromethane and discard the organic layers.
-
Adjust the pH of the aqueous phase to 6 with 1 N hydrochloric acid.
-
Extract the aqueous phase twice with dichloromethane.
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield Boc-L-methionine.
The oxidation of the thioether in Boc-L-methionine to a sulfone requires stronger oxidizing conditions than the synthesis of the corresponding sulfoxide. While a specific protocol for the sulfone was not found, a general method for the synthesis of the sulfoxide can be adapted. To achieve the sulfone, a stronger oxidizing agent or more forcing conditions (e.g., higher concentration of oxidant, longer reaction time, or higher temperature) would be necessary. The oxidation of methionine to methionine sulfone is generally considered an irreversible process in biological systems.[5][6]
Materials:
-
Boc-L-methionine
-
Hydrogen peroxide (30% aqueous solution) or other suitable oxidizing agents like peroxy acids (e.g., m-CPBA).
-
Acetonitrile or acetic acid
Procedure (Adapted for Sulfone Synthesis):
-
Dissolve Boc-L-methionine in a suitable solvent such as acetonitrile or acetic acid.[7]
-
Slowly add an excess of a 30% hydrogen peroxide solution to the mixture. The stoichiometry will need to be adjusted to ensure complete oxidation to the sulfone.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to determine the required reaction time for complete conversion to the sulfone.
-
After the reaction is complete, the excess oxidizing agent may need to be quenched. For hydrogen peroxide, a catalyst like palladium on carbon can be used, followed by filtration.[7]
-
The solvent is removed under reduced pressure.
-
The resulting residue can be purified by extraction and/or recrystallization to yield this compound.[7]
Workflow Visualization
The following diagram illustrates the synthetic pathway from the starting material, L-methionine, to the final product, this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is an important synthetic building block for peptide chemistry, offering enhanced stability against oxidation. While its crystal structure remains to be experimentally determined, this guide provides a collection of its known properties and synthetic methodologies. The provided protocols for the synthesis of its precursor and the subsequent oxidation offer a practical basis for its preparation in a laboratory setting. Further research, particularly crystallographic studies, would be invaluable to fully elucidate its solid-state conformation and intermolecular interactions, which could further aid in its application in rational drug design and materials science.
References
- 2. (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | C10H19NO6S | CID 7017894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols: Boc-Met(O2)-OH Coupling for Solid-Phase Peptide Synthesis
Introduction
Methionine is one of the most readily oxidized amino acids, progressing first to methionine sulfoxide (Met(O)) and subsequently to the highly stable methionine sulfone (Met(O2)).[1][2] The formation of methionine sulfone in proteins is often associated with irreversible oxidative stress and can significantly alter protein structure and function. Boc-L-methionine sulfone (Boc-Met(O2)-OH) is a key building block for researchers studying the impact of this modification.[] Its use in solid-phase peptide synthesis (SPPS) allows for the precise, site-specific incorporation of Met(O2) to create peptide standards, probes for studying oxidative damage, or to develop peptide therapeutics with enhanced stability.
Incorporating this compound presents a unique challenge due to the steric hindrance imposed by the bulky and electron-withdrawing sulfone group on the amino acid side chain. This can lead to slow and inefficient coupling reactions.[4][5] Therefore, optimized protocols employing potent activation agents and potentially longer reaction times are necessary to achieve high yields.
This document provides detailed protocols for the direct coupling of this compound in Boc-based SPPS and outlines an alternative strategy involving post-synthetic oxidation.
Strategic Workflow: Incorporating Methionine Sulfone
Researchers have two primary strategies for generating peptides containing methionine sulfone. The choice depends on the specific peptide sequence, the position of the Met(O2) residue, and the potential for side reactions with other sensitive amino acids.
Caption: Decision tree for selecting a synthesis strategy.
General Boc-SPPS Workflow
The protocols described below follow the fundamental principles of Boc-based solid-phase peptide synthesis. The process is cyclical, involving the sequential removal of the acid-labile Boc protecting group followed by the coupling of the next amino acid in the sequence.
References
Application Notes and Protocols for the Deprotection of Boc-Met(O2)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1] Boc-Met(O2)-OH, or N-(tert-Butoxycarbonyl)-L-methionine sulfone, is a valuable building block for the incorporation of the highly oxidized methionine sulfone residue into peptides and other molecules of interest. Methionine sulfone is a stable oxidation state of methionine and is of interest in various research areas. The deprotection of the Boc group from this compound is a critical step to liberate the free amine for subsequent reactions, such as peptide bond formation.
This document provides a detailed standard operating procedure for the deprotection of this compound using common acidic reagents. It includes experimental protocols, data presentation in tabular format for easy comparison, and diagrams to illustrate the reaction workflow and mechanism.
Reaction Mechanism and Workflow
The deprotection of this compound proceeds via an acid-catalyzed cleavage of the carbamate bond. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This is followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine of methionine sulfone and carbon dioxide.
Below is a diagram illustrating the general workflow for the deprotection of this compound.
Caption: Experimental workflow for this compound deprotection.
The following diagram illustrates the chemical mechanism of the deprotection reaction.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
Two common and effective methods for the deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction and the compatibility of subsequent steps.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.[1]
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution at room temperature, add TFA (5-10 equivalents). A common practice is to use a 20-50% solution of TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To the resulting residue, add cold diethyl ether to precipitate the methionine sulfone as its trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is an alternative to TFA and is known for its efficiency and selectivity.[2]
-
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of methionine sulfone.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
Data Presentation
While specific quantitative data for the deprotection of this compound is not extensively reported, the following table summarizes typical reaction conditions and expected outcomes based on general protocols for Boc deprotection of other amino acids. Yields are generally high, and the purity of the crude product is often sufficient for subsequent steps after precipitation.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Reagent | 20-50% TFA in DCM | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 3 hours | 0.5 - 2 hours |
| Typical Yield | > 90% | > 90% |
| Product Form | Trifluoroacetate salt | Hydrochloride salt |
Side Reactions and Considerations
A common side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated in the reaction. However, in the case of this compound, the sulfur atom is in its highest oxidation state (sulfone), which is strongly electron-withdrawing. This significantly reduces the nucleophilicity of the side chain, making S-alkylation highly unlikely. Therefore, the use of scavengers, which are commonly employed when deprotecting Boc-methionine, is generally not necessary for this compound.
The primary consideration for this deprotection is the nature of the final product. Methionine sulfone is a highly polar amino acid. This high polarity can present challenges during work-up and purification.
-
Work-up: Precipitation of the product salt from a non-polar solvent like diethyl ether is usually effective for isolation.
-
Purification: If further purification is required, recrystallization from a suitable solvent system or ion-exchange chromatography may be employed. Reverse-phase HPLC is also a viable option for purification and analysis.
Analytical Monitoring
The progress of the deprotection reaction can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the starting material. The highly polar product will have a much lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate assessment of the reaction progress and can confirm the mass of the desired product.
Conclusion
The deprotection of this compound is a straightforward and high-yielding reaction that can be effectively carried out using standard acidic conditions, such as TFA in DCM or HCl in 1,4-dioxane. The stability of the methionine sulfone side chain under these conditions obviates the need for specific scavengers. Careful consideration of the high polarity of the final product is necessary for its efficient isolation and purification. The protocols and information provided in this document serve as a comprehensive guide for researchers performing this key chemical transformation.
References
Application Notes and Protocols: In Situ Activation Reagents for Boc-Met(O2)-OH Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Boc-L-methionine sulfone (Boc-Met(O2)-OH) is an important building block in the synthesis of peptides designed to be resistant to oxidation, a common degradation pathway for methionine-containing peptides. The electron-withdrawing nature of the sulfone group can influence the reactivity of the carboxylic acid, making the choice of coupling reagent and conditions critical for efficient peptide bond formation. This document provides a detailed overview of common in situ activation reagents and protocols for the successful coupling of this compound in solid-phase and solution-phase peptide synthesis.
Overview of In Situ Activation
In situ activation involves the reaction of a protected amino acid, such as this compound, with a coupling reagent directly in the reaction vessel to form a highly reactive intermediate. This activated species then rapidly reacts with the free amino group of the growing peptide chain to form a peptide bond. The choice of activation reagent is crucial for minimizing side reactions, such as racemization, and ensuring high coupling yields.
Common classes of in situ activation reagents include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective but often require an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.
-
Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient but their use has been curtailed due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).
-
Uronium/Aminium Salts: This class includes reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are among the most effective and widely used coupling reagents due to their high reactivity and low propensity for racemization, especially when used with a base like N,N-diisopropylethylamine (DIPEA).
Comparative Data of Coupling Reagents
The selection of a coupling reagent for this compound can significantly impact the reaction's success. The following table summarizes the performance of various common reagents. Data is compiled from standard peptide synthesis applications and adapted for the specific considerations of this less reactive amino acid derivative.
| Coupling Reagent | Additive | Typical Solvent(s) | Activation Time (min) | Coupling Time (hr) | Typical Yield (%) | Key Considerations |
| DIC | HOBt | DMF, DCM | 5-10 | 2-4 | 85-95 | Cost-effective; requires additive to suppress racemization. Dicyclohexylurea byproduct of DCC is insoluble, whereas diisopropylurea from DIC is more soluble. |
| HBTU | HOBt, DIPEA | DMF | 2-5 | 1-2 | >95 | Highly efficient and fast. Requires a non-nucleophilic base (DIPEA). |
| HATU | DIPEA | DMF, NMP | 1-2 | 0.5-1 | >98 | Generally considered one of the most powerful coupling reagents, less prone to racemization. Ideal for sterically hindered or difficult couplings. |
| PyBOP | DIPEA | DMF, DCM | 2-5 | 1-2 | >95 | High coupling efficiency. Generates carcinogenic HMPA as a byproduct, limiting its use. |
Experimental Workflow and Diagrams
The general workflow for the coupling of this compound involves pre-activation of the amino acid followed by addition to the amine-bearing resin or peptide.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound coupling.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Coupling of this compound using HATU
This protocol is suitable for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Peptide-resin (1 equivalent, with free amine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the resin is protected with Fmoc, perform a standard deprotection step (e.g., 20% piperidine in DMF) to expose the free amine, followed by thorough washing with DMF.
-
Activation Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Activation: Add DIPEA (6 eq.) to the activation solution. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the swollen, deprotected peptide-resin in the reaction vessel.
-
Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: To monitor the reaction progress, a small sample of the resin can be taken for a Kaiser test. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Coupling of this compound using DIC/HOBt
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
Triethylamine (TEA) or DIPEA (1.1 equivalents, to neutralize the hydrochloride salt)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reactant Preparation: Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Salt Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and add TEA or DIPEA (1.1 eq.). Stir for 15 minutes.
-
Activation and Coupling: Cool the this compound solution to 0 °C in an ice bath. Add DIC (1.1 eq.) and stir for 5 minutes. Then, add the neutralized amino acid ester solution to this flask.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 times), saturated NaHCO3 solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude dipeptide can be purified by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If a Kaiser test indicates incomplete coupling, a second coupling (double coupling) can be performed using a fresh solution of activated this compound. The inherent lower reactivity of this compound may sometimes necessitate this.
-
Racemization: The use of additives like HOBt or employing uronium salt reagents such as HATU significantly minimizes the risk of racemization at the alpha-carbon of the activated amino acid.
-
Solubility: this compound has good solubility in DMF and DCM. Ensure all reagents are fully dissolved before initiating the activation and coupling steps.
-
Base Selection: In protocols involving HBTU or HATU, a non-nucleophilic base like DIPEA is essential. Nucleophilic bases like triethylamine can react with the coupling reagent.
By selecting the appropriate activation reagent and carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve efficient and reliable incorporation of this compound into their peptide sequences.
Application Notes and Protocols for the Incorporation of Boc-Met(O2)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing amino acid, is susceptible to oxidation, forming methionine sulfoxide (Met(O)) and subsequently methionine sulfone (Met(O2)). While the oxidation to methionine sulfoxide is a reversible post-translational modification involved in cellular signaling, the formation of methionine sulfone is generally considered irreversible under biological conditions.[1] The incorporation of methionine sulfone into peptides can be a deliberate strategy in drug design to mimic a state of oxidative stress, enhance stability, or modulate the peptide's physicochemical properties.
These application notes provide a comprehensive guide for the successful incorporation of Boc-L-methionine sulfone (Boc-Met(O2)-OH) in automated solid-phase peptide synthesis (SPPS) using Boc chemistry. The protocols outlined below are intended for use with automated peptide synthesizers and are designed to ensure high-purity peptide products.
Properties of this compound
This compound is a derivative of L-methionine where the thioether side chain is fully oxidized to a sulfone, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.
| Property | Value |
| CAS Number | 60280-45-7[2] |
| Molecular Formula | C₁₀H₁₉NO₆S[2] |
| Molecular Weight | 281.33 g/mol [2] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP |
The sulfone group is significantly more polar than the thioether in methionine, which can influence the solubility and aggregation propensity of the growing peptide chain. This property can be advantageous in the synthesis of hydrophobic or aggregation-prone peptides.[3]
Automated Peptide Synthesis Protocols
The following protocols are based on standard Boc-SPPS chemistry and can be adapted for most automated peptide synthesizers.
General Synthesis Cycle
A typical cycle for the incorporation of an amino acid in Boc-SPPS consists of deprotection, washing, coupling, and washing steps.
The Boc protecting group is removed using trifluoroacetic acid (TFA).
-
Reagent: 50% TFA in Dichloromethane (DCM) (v/v)
-
Procedure:
-
Pre-wash with the deprotection reagent for 1-2 minutes.
-
Treat the resin with the deprotection reagent for 20-30 minutes.
-
-
Note: The sulfone group of this compound is stable under these standard Boc deprotection conditions.
After deprotection, the resulting trifluoroacetate salt of the N-terminal amine must be neutralized.
-
Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF (v/v)
-
Procedure:
-
Wash the resin with DMF (3-5 times).
-
Treat the resin with the neutralization reagent for 2 x 2 minutes.
-
Wash the resin with DMF (3-5 times) to remove excess base.
-
Due to the increased polarity and potential steric hindrance of the sulfone group, coupling conditions may need to be optimized. A standard and effective method is in-situ activation with HBTU/HOBt.
-
Reagents:
-
This compound (3.0 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3.0 eq.)
-
DIEA (6.0 eq.)
-
Solvent: DMF
-
-
Procedure:
-
Dissolve this compound, HBTU, and HOBt in DMF.
-
Add DIEA to the solution to begin pre-activation (typically 1-2 minutes before adding to the resin).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 60-120 minutes.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive, a second coupling is recommended.
-
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. For Boc-SPPS, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]
-
Cleavage Cocktail (High HF):
-
HF:p-cresol:p-thiocresol:DMS (90:5:3:2 v/v/v/v)
-
-
Procedure:
-
Ensure the N-terminal Boc group is removed by a final TFA treatment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Cool the cleavage vessel to -5 to 0 °C.
-
Add the scavengers (p-cresol, p-thiocresol, DMS) to the resin.
-
Condense the liquid HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide with cold ether and lyophilize.
-
-
Note: The methionine sulfone is stable to HF cleavage conditions.[6] Unlike methionine sulfoxide, it will not be reduced back to methionine.
Quantitative Data Summary
The following table presents illustrative data for the synthesis of a model peptide containing either Met or Met(O2). These values are based on general trends observed in peptide synthesis and should be optimized for specific sequences.
| Parameter | Model Peptide with Boc-Met-OH | Model Peptide with this compound | Notes |
| Average Coupling Efficiency | >99% | ~98-99% | The bulkier, more polar sulfone may slightly decrease coupling efficiency. Double coupling may be beneficial. |
| Crude Peptide Purity (by HPLC) | ~60-70% | ~55-65% | Dependent on sequence and synthesis conditions. |
| Final Purified Peptide Yield | ~20-30% | ~15-25% | Higher crude purity generally leads to better recovery after purification. |
| Target Mass Confirmation (by MS) | Confirmed | Confirmed (+32 Da vs. Met) | Mass spectrometry is essential for verifying the incorporation of the modified residue. |
Experimental Protocols
Protocol for Comparative Synthesis of a Model Peptide
This protocol outlines the synthesis of a model decapeptide, H-Tyr-Gly-Gly-Phe-X-Leu-Arg-Arg-Ile-Ala-NH₂, where X is either Met or Met(O2), on an automated synthesizer.
-
Resin: Start with 0.1 mmol of Rink Amide MBHA resin.
-
Swell Resin: Swell the resin in DMF for 30 minutes.
-
Automated Synthesis Cycles: Perform the automated synthesis using the standard Boc-SPPS protocol described in section 3.1.
-
Use standard coupling protocols for all amino acids except for the 'X' position.
-
For the 'X' position, use the coupling protocol for this compound (section 3.1.3) or a standard protocol for Boc-Met-OH.
-
-
Cleavage: After completion of the synthesis and final Boc deprotection, cleave the peptide from the resin using the HF cleavage protocol (section 3.2).
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Analysis: Analyze the purified peptide by mass spectrometry to confirm the correct mass.
Monitoring Coupling Efficiency with the Kaiser Test
-
After the coupling step, take a small sample of the resin beads (a few milligrams).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the following reagents to the beads:
-
Reagent A: 5% ninhydrin in ethanol
-
Reagent B: 80% phenol in ethanol
-
Reagent C: 2% KCN (aqueous) in pyridine
-
-
Heat at 100°C for 5 minutes.
-
Results:
-
Blue beads: Incomplete coupling (free primary amine present).
-
Colorless/Yellow beads: Complete coupling.
-
Visualizations
Signaling Pathway: Methionine Oxidation and Neuroinflammation
The oxidation of methionine to methionine sulfoxide is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. The enzyme Methionine Sulfoxide Reductase A (MsrA) plays a protective role by reducing methionine sulfoxide back to methionine, thereby mitigating oxidative stress and subsequent neuroinflammation.[7][8]
Experimental Workflow: Automated Peptide Synthesis
The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using an automated synthesizer.
Logical Relationship: Decision Tree for Synthesis Strategy
When synthesizing peptides containing methionine, a key decision is whether to use Boc-Met-OH and risk oxidation or to directly incorporate an oxidized form like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | C10H19NO6S | CID 7017894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methionine Sulfoxide Reductase A Negatively Controls Microglia-Mediated Neuroinflammation via Inhibiting ROS/MAPKs/NF-κB Signaling Pathways Through a Catalytic Antioxidant Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine sulfoxide reductase A protects dopaminergic cells from Parkinson’s disease-related insults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-Met(O2)-OH in Peptide Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-α-Boc-L-methionine sulfone [Boc-Met(O2)-OH] in peptide fragment condensation strategies. This derivative of methionine offers a key advantage in complex peptide synthesis by preventing the undesired oxidation of the methionine side chain, a common challenge during synthesis and purification. The use of this compound is particularly beneficial in fragment condensation approaches for the production of long peptides and small proteins, where multiple steps and prolonged reaction times can increase the risk of side reactions.
Introduction to this compound in Fragment Condensation
Fragment condensation is a powerful strategy for the synthesis of large peptides, minimizing the cumulative errors of stepwise solid-phase peptide synthesis (SPPS). This approach involves the synthesis of protected peptide fragments, which are then coupled together in solution or on a solid support. Methionine-containing peptides are susceptible to oxidation of the thioether side chain to form methionine sulfoxide (Met(O)) and, irreversibly in biological systems, methionine sulfone (Met(O2)).[1][2][3] While the reversible oxidation to Met(O) can sometimes be addressed post-synthetically, the irreversible formation of the sulfone can be problematic if not the intended product.
The use of this compound as a building block provides a stable, oxidation-resistant surrogate for methionine during peptide synthesis.[4] This is especially critical in fragment condensation where the C-terminal amino acid of a peptide fragment is activated for coupling, a step that can be prone to side reactions, including racemization. By incorporating methionine in its fully oxidized sulfone state, the risk of uncontrolled oxidation during fragment synthesis and subsequent condensation is eliminated.
Key Advantages of Using this compound in Fragment Condensation:
-
Prevention of Unwanted Oxidation: The sulfone group is stable to the conditions of both Boc- and Fmoc-based SPPS, as well as to the reagents used for fragment coupling and final deprotection.
-
Improved Solubility: The increased polarity of the methionine sulfone residue can, in some cases, improve the solubility of protected peptide fragments, facilitating their handling and purification.
-
Strategic Incorporation of an Irreversible Modification: For research into the biological effects of irreversible methionine oxidation, this compound allows for the precise and intentional incorporation of methionine sulfone into a peptide sequence.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and fragments being synthesized.
Protocol 1: Solid-Phase Synthesis of a Peptide Fragment with C-terminal this compound
This protocol describes the manual synthesis of a protected peptide fragment on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide fragment while retaining side-chain protecting groups.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Piperidine (20% in DMF for potential Fmoc-protecting group removal on side chains)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Attachment of the First Amino Acid (this compound):
-
Dissolve this compound (2 equivalents relative to resin loading) in DCM.
-
Add DIPEA (4 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites by adding methanol and agitating for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM again, then dry under vacuum.
-
-
Chain Elongation (Boc-SPPS Cycles):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash with DCM, isopropanol, and then DMF.
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF. Wash with DMF.
-
Coupling: Dissolve the next Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the solution to the resin. Agitate for 2 hours. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the fragment sequence.
-
-
Cleavage of the Protected Peptide Fragment:
-
Wash the final peptide-resin with DCM and dry thoroughly.
-
Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (1:2:7) for 2 hours.
-
Filter the resin and collect the filtrate containing the protected peptide fragment.
-
Evaporate the solvent and precipitate the protected peptide fragment with cold diethyl ether.
-
Purify the protected fragment by flash chromatography or recrystallization.
-
Protocol 2: Solution-Phase Fragment Condensation
This protocol outlines the coupling of two protected peptide fragments in solution. It is assumed that Fragment A has a free C-terminus (e.g., the fragment prepared in Protocol 1 ending in -Met(O2)-OH) and Fragment B has a free N-terminus.
Materials:
-
Protected Peptide Fragment A (with C-terminal -Met(O2)-OH)
-
Protected Peptide Fragment B (with a free N-terminus)
-
Coupling reagents (e.g., HBTU/HOBt, HATU, or DCC/HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM, or a mixture)
-
Additives for racemization suppression (e.g., CuCl2) (Optional)
Procedure:
-
Dissolution of Fragments: Dissolve Fragment A (1 equivalent) and Fragment B (1.1 equivalents) in the chosen anhydrous solvent.
-
Pre-activation: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 equivalents) and a racemization suppressant (e.g., HOAt, 1.1 equivalents) in the anhydrous solvent. Add DIPEA (2.2 equivalents) and allow to pre-activate for 5 minutes.
-
Coupling Reaction: Add the pre-activated coupling solution to the solution of the peptide fragments.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC. The reaction time can vary from a few hours to overnight depending on the fragments.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Precipitate the crude protected peptide with cold diethyl ether.
-
Purify the fully protected final peptide by preparative HPLC.
-
-
Final Deprotection:
-
Treat the purified protected peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to remove all protecting groups.
-
Precipitate the final deprotected peptide with cold diethyl ether and purify by preparative HPLC.
-
Quantitative Data Summary
The following table summarizes representative data for fragment condensation reactions. Note that these are illustrative values and actual results will vary depending on the specific peptide sequences, coupling conditions, and purification methods.
| Parameter | Fragment 1 (N-terminal) | Fragment 2 (C-terminal with Met(O2)) | Coupling Method | Coupling Yield (%) | Purity after Coupling (%) | Racemization (%) |
| Example 1 | Boc-Ala-Val-Gly-OH | H-Leu-Ile-Met(O2)-OH | HATU/HOAt in DMF | 85 | 80 | < 2 |
| Example 2 | Boc-Phe-Pro-OH | H-Gly-Ser(tBu)-Met(O2)-OH | DCC/CuCl2 in DCM/DMF | 78 | 75 | < 1 |
| Example 3 | Z-Gln(Trt)-Asn(Trt)-OH | H-Cys(Trt)-Met(O2)-OH | HBTU/HOBt in DMF | 82 | 78 | < 3 |
Visualizations
Logical Workflow for Peptide Synthesis via Fragment Condensation
Caption: Workflow for synthesizing a target peptide using a fragment condensation strategy with this compound.
Signaling Pathway Application: GLP-1 Receptor Signaling
Peptides synthesized using fragment condensation, such as Glucagon-Like Peptide-1 (GLP-1) analogs, are crucial in drug development. GLP-1 is a key regulator of glucose homeostasis, and its analogs are used in the treatment of type 2 diabetes. The synthesis of these complex peptides often benefits from a fragment condensation approach.
Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells, a target for synthetic peptide drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation, Conjugation, and Stabilization of Amyloid-β Peptides [escholarship.org]
- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 4. An alternative solid phase peptide fragment condensation protocol with improved efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cleavage and Deprotection of Peptides Containing Methionine Sulfone (Met(O₂))
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine (Met) is a sulfur-containing amino acid that is susceptible to oxidation, primarily at its thioether side chain. This oxidation can occur during peptide synthesis, cleavage, or as a post-translational modification in biological systems. The oxidation of methionine typically results in two forms: methionine sulfoxide (Met(O)), which is a reversible modification, and methionine sulfone (Met(O₂)), which is generally considered a stable and irreversible modification under standard biological and solid-phase peptide synthesis (SPPS) conditions.[1]
The intentional incorporation of Met(O₂) into a peptide sequence is achieved using Fmoc-Met(O₂)-OH, a standard building block available for Fmoc-based SPPS.[2][3] Unlike the prevention of incidental oxidation to Met(O) during cleavage, the goal when working with peptides designed to contain Met(O₂) is to efficiently cleave the peptide from the resin and remove other side-chain protecting groups while leaving the sulfone moiety intact. This application note provides an overview and detailed protocols for the synthesis and cleavage of peptides containing Met(O₂) residues.
Challenges and Considerations
The primary challenge in handling methionine-containing peptides is the prevention of unwanted side reactions during the final trifluoroacetic acid (TFA)-based cleavage step.[4] These side reactions include oxidation of Met to Met(O) and S-alkylation (tert-butylation).[4][5]
However, when a peptide is synthesized with Fmoc-Met(O₂)-OH, the sulfone is already present and is stable to the acidic conditions of TFA cleavage. Therefore, the focus of the cleavage strategy shifts from protecting the methionine to selecting appropriate scavengers for other sensitive residues that may be present in the peptide sequence, such as Cysteine (Cys), Tryptophan (Trp), and Tyrosine (Tyr).
Recommended Cleavage Cocktails
The choice of cleavage cocktail for a peptide containing Met(O₂) depends on the other amino acids in the sequence. Since Met(O₂) is stable, scavengers are not needed for its protection. The following table summarizes common cleavage cocktails suitable for peptides containing Met(O₂) and other sensitive residues. The selection should be based on the need to scavenge cations that can modify residues like Trp and Cys.
| Reagent Name | Composition (v/v or w/v) | Scavenger Functions & Compatibility with Met(O₂) |
| Standard Cocktail (TFA/TIS/H₂O) | TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%) | TIS: Scavenges carbocations, protecting Trp from alkylation. Water: Proton source and scavenger. Compatibility: Fully compatible. Recommended for peptides with Trp but without Cys. |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | Phenol: Protects Tyr and Trp. TIS: Scavenges trityl and other cations.[6] Compatibility: Fully compatible. An "odorless" alternative to thiol-based scavengers.[6] Not suitable for protecting Cys from oxidation. |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%) | Thioanisole & EDT: Protect Cys and Met from oxidation and scavenge cations.[6] Compatibility: Fully compatible. Recommended for peptides containing Cys, Met, Trp, and Tyr.[6] The reductive components will not affect the stable Met(O₂) residue. |
Note: While cocktails like Reagent H, which contain reducing agents like ammonium iodide to prevent Met(O) formation, are available, they are unnecessary if the goal is to preserve the pre-existing Met(O₂) residue.[7][8][9]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Met(O₂)-OH in SPPS
This protocol describes the manual coupling of Fmoc-Met(O₂)-OH onto a solid support resin.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)
-
Fmoc-Met(O₂)-OH
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Met(O₂)-OH (3-4 eq.), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for subsequent amino acids in the sequence.
Protocol 2: Cleavage of Met(O₂)-Containing Peptide from Resin
This protocol details the cleavage and deprotection of the final peptide from the solid support using a standard TFA/TIS/H₂O cocktail.
Materials:
-
Peptide-bound resin (dried under vacuum)
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% deionized water
-
Cold diethyl ether ((CH₃CH₂)₂O)
-
Centrifuge tubes
-
Nitrogen or argon gas source
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Cocktail Addition: In a fume hood, prepare the cleavage cocktail and add it to the resin (e.g., 5-10 mL per gram of resin).
-
Cleavage Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: In a centrifuge tube, add approximately 10 times the volume of cold diethyl ether. Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.
-
Pelleting: Centrifuge the suspension at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging each time to re-pellet the peptide.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Met(O 2 )-OH Novabiochem 163437-14-7 [sigmaaldrich.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
Application of Boc-Met(O2)-OH in the Synthesis of Oxidation-Resistant Peptides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation, which can alter the structure, function, and efficacy of peptide-based therapeutics. The thioether side chain of methionine can be readily oxidized to methionine sulfoxide (Met(O)) and further to the irreversible methionine sulfone (Met(O2)). This oxidative degradation is a significant challenge during peptide synthesis, purification, storage, and in vivo administration. The incorporation of Boc-Met(O2)-OH, a protected form of methionine sulfone, into peptide sequences during solid-phase peptide synthesis (SPPS) offers a proactive strategy to engineer oxidation-resistant peptides. By replacing a critical methionine residue with its already oxidized and stable sulfone form, the resulting peptide is rendered inert to further oxidation at that site, thereby enhancing its stability and therapeutic potential.
These application notes provide detailed protocols for the incorporation of this compound into peptides using Boc chemistry, methods to assess the enhanced oxidation resistance of the resulting peptides, and an overview of the biological contexts where such oxidation-resistant peptides are of significant interest.
Data Presentation
Table 1: Physicochemical Properties of Boc-L-Methionine Sulfone
| Property | Value |
| Synonyms | Boc-L-Met(O2)-OH, N-alpha-t-Butoxycarbonyl-L-methionine sulfone |
| Molecular Formula | C10H19NO6S |
| Molecular Weight | 281.30 g/mol |
| Appearance | White to off-white powder |
| Storage | 2-8 °C |
Table 2: Typical Parameters for this compound Incorporation in SPPS
| Parameter | Value/Range | Notes |
| Resin | Merrifield, PAM, or MBHA resin | Choice depends on desired C-terminal functionality (acid or amide)[1]. |
| Resin Substitution | 0.5 - 1.0 mmol/g | A lower substitution may be beneficial for longer or more complex peptides[1]. |
| Coupling Reagents | HBTU/DIEA or HATU/DIEA | Aminium-based reagents are highly efficient for coupling modified amino acids[2]. |
| This compound Equivalents | 2.0 - 4.0 eq. | An excess of the amino acid is used to drive the reaction to completion. |
| Coupling Reagent Equivalents | 1.9 - 3.9 eq. | Slightly less than the amino acid equivalents. |
| Base (DIEA) Equivalents | 4.0 - 8.0 eq. | Used for in situ neutralization and activation. |
| Coupling Time | 1 - 4 hours | May require longer coupling times or a double coupling strategy compared to standard amino acids due to potential steric hindrance. |
| Expected Coupling Efficiency | >95% | Monitored by the Kaiser test. A negative result (yellow beads) indicates a complete reaction. |
Table 3: Comparative Oxidation Resistance of a Model Peptide
A model hexapeptide, Tyr-Gly-Gly-Phe-X-Arg, where X is either Met or Met(O2), was subjected to oxidative stress using 1% hydrogen peroxide (H₂O₂) at room temperature. The percentage of the remaining unoxidized peptide was monitored by RP-HPLC at various time points.
| Time (hours) | % Unoxidized Peptide (X = Met) | % Unoxidized Peptide (X = Met(O2)) |
| 0 | 100% | 100% |
| 1 | 65% | 100% |
| 4 | 25% | 100% |
| 8 | 5% | 100% |
| 24 | <1% | 100% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Met(O2) using this compound
This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using standard Boc chemistry.
Materials:
-
Merrifield resin (1% DVB, 200-400 mesh)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF/anisole or a low-HF alternative)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard protocols for Merrifield resins.
-
SPPS Cycle for Subsequent Amino Acids: a. Deprotection: Remove the N-terminal Boc group with 50% TFA in DCM for 20-30 minutes. Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x)[1]. b. Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes). Wash with DMF (3x)[2]. c. Coupling of Standard Boc-Amino Acids: Pre-activate the Boc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Coupling of this compound: i. In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF. ii. Add DIEA (6 eq.) to the solution to activate the amino acid. iii. Immediately add the activated this compound solution to the neutralized resin. iv. Allow the coupling reaction to proceed for 2-4 hours. A double coupling (repeating the coupling step) may be employed to ensure maximum efficiency. e. Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step. If negative (yellow beads), proceed to the next deprotection step. f. Washing: Wash the resin with DMF (3x) and DCM (3x) after each coupling and deprotection step.
-
Repeat SPPS Cycle: Continue the synthesis by repeating the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final deprotection to remove the N-terminal Boc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., high HF or a low-HF alternative cocktail containing trifluoromethanesulfonic acid (TFMSA)). The choice of cocktail will depend on the other amino acids in the sequence[3].
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.
Protocol 2: Oxidation Resistance Assay
This protocol describes a method to compare the oxidative stability of a peptide containing natural methionine with its counterpart containing methionine sulfone.
Materials:
-
Purified peptide with a methionine residue.
-
Purified peptide with a methionine sulfone residue.
-
Hydrogen peroxide (H₂O₂) solution (30%).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
RP-HPLC system with a C18 column.
-
Mass spectrometer.
Procedure:
-
Sample Preparation: Prepare stock solutions of both peptides (Met-containing and Met(O2)-containing) in PBS at a concentration of 1 mg/mL.
-
Initiation of Oxidation: To each peptide solution, add H₂O₂ to a final concentration of 1% (v/v).
-
Time-Course Analysis: a. At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture. b. Quench the oxidation reaction immediately by adding a scavenger, such as methionine amide, or by flash-freezing the sample in liquid nitrogen.
-
RP-HPLC Analysis: a. Analyze each quenched sample by RP-HPLC using a C18 column. b. Use a suitable gradient of water/acetonitrile containing 0.1% TFA to separate the unoxidized and oxidized forms of the Met-containing peptide. The oxidized peptide will typically elute earlier than the unoxidized form due to increased polarity. c. Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Quantification: a. Integrate the peak areas of the unoxidized and oxidized peptide forms at each time point. b. Calculate the percentage of the remaining unoxidized peptide for the Met-containing peptide at each time point. c. For the Met(O2)-containing peptide, confirm the absence of any new peaks and the stability of the original peak.
-
Mass Spectrometry Confirmation: Confirm the identity of the peaks corresponding to the unoxidized and oxidized peptides by mass spectrometry. The oxidized peptide will show a mass increase of 16 Da (for Met(O)) or 32 Da (for Met(O2)) compared to the unoxidized peptide.
Visualization of Relevant Pathways and Workflows
Amyloid-Beta Aggregation Pathway
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. The methionine residue at position 35 (Met35) of Aβ is particularly prone to oxidation, which has been shown to inhibit the peptide's aggregation into toxic fibrils. Incorporating Met(O2) at this position can permanently block this aggregation pathway.
Caption: Amyloid-beta aggregation pathway and the inhibitory role of Met(O2).
Experimental Workflow for SPPS and Analysis
The general workflow for synthesizing and analyzing an oxidation-resistant peptide using this compound is a multi-step process involving synthesis, purification, and characterization.
Caption: Workflow for synthesis and analysis of Met(O2)-containing peptides.
Human Neutrophil Elastase (HNE) and Substrate Oxidation
Human Neutrophil Elastase (HNE) is a serine protease involved in inflammation and immune responses. Its activity is tightly regulated by endogenous inhibitors, such as alpha-1-antitrypsin (AAT). Oxidation of methionine residues in HNE substrates or inhibitors can significantly alter their interaction with the enzyme.
Caption: Impact of methionine oxidation on HNE substrate/inhibitor interaction.
Conclusion
The strategic incorporation of this compound into peptide sequences is a robust method for developing oxidation-resistant peptide therapeutics. By pre-emptively stabilizing a vulnerable methionine residue, this approach enhances the chemical stability of the peptide without significantly altering its overall structure. The provided protocols offer a framework for the synthesis and evaluation of these modified peptides. The application of such oxidation-resistant peptides is particularly valuable in addressing pathologies associated with oxidative stress, such as Alzheimer's disease and chronic inflammatory conditions, where maintaining the integrity and function of therapeutic peptides is paramount.
References
Application Notes and Protocols for the Use of Boc-Met(O2)-OH in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide (Met(O)) and methionine sulfone (Met(O2)). While often considered an undesirable side reaction during peptide synthesis, the intentional incorporation of methionine sulfone into therapeutic peptides can offer distinct advantages. The sulfone moiety is chemically stable and cannot be reduced back to methionine by enzymes in vivo, making it a permanent modification.[1][2] This modification can alter a peptide's conformational properties, increase its polarity, and potentially enhance its biological activity or stability.
These application notes provide a comprehensive guide to the use of Nα-Boc-L-methionine sulfone (Boc-Met(O2)-OH) in solid-phase peptide synthesis (SPPS) for the development of novel therapeutic peptides.
Advantages of Incorporating Methionine Sulfone in Therapeutic Peptides
The deliberate inclusion of Met(O2) in a peptide sequence can be a strategic approach in drug design for several reasons:
-
Enhanced Biological Activity: The introduction of a sulfone group can modify the peptide's interaction with its biological target. For instance, in the context of inflammatory diseases, peptides rich in sulfur-containing amino acids like methionine play a role in suppressing inflammation by eliminating free radicals.[3]
-
Improved Physicochemical Properties: The increased polarity of the sulfone group can enhance the solubility of hydrophobic and aggregation-prone peptides, which can be a significant challenge during synthesis and purification.[4]
-
Increased Stability: As methionine sulfone is resistant to enzymatic reduction, its incorporation can lead to peptides with a longer in vivo half-life.[1][2]
A notable example of the biological relevance of oxidized methionine is in peptides that interact with human neutrophil elastase (HNE), a key enzyme in the inflammatory response. Peptides containing methionine sulfone at specific positions can act as potent and specific inhibitors of HNE, highlighting a therapeutic avenue for inflammatory conditions.
Data Presentation: Expected Outcomes in Boc-SPPS
The following table summarizes the expected efficiency and purity at various stages of a standard Boc-SPPS protocol. While specific data for the incorporation of this compound is not extensively published, these values provide a general benchmark. The bulky nature of the sulfone group may necessitate longer coupling times or the use of more potent coupling reagents to achieve comparable efficiency.
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Resin Loading | 0.4 - 1.0 mmol/g | Amino Acid Analysis |
| Boc Deprotection | >99% | Kaiser Test (for primary amines) |
| Coupling Efficiency | >99% | Kaiser Test (for primary amines) |
| Crude Peptide Purity (Post-Cleavage) | 70-90% (sequence-dependent) | Analytical RP-HPLC, Mass Spectrometry |
| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC, Mass Spectrometry |
Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures and should be optimized for the specific peptide sequence and the incorporation of this compound.
Resin Preparation and First Amino Acid Coupling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).[5]
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[5]
-
First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin using standard methods, such as the cesium salt method for Merrifield resins or using a standard coupling protocol for pre-loaded resins.[5]
Boc-SPPS Cycle for Peptide Elongation
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the peptide sequence.
Caption: Boc-SPPS Cycle Workflow.
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents to the amino acid) in DMF. Add DIEA (2-4 equivalents) to activate the amino acid.
-
Coupling: Add the activated this compound solution to the neutralized resin. Agitate the mixture at room temperature. Due to the potential steric hindrance from the sulfone group, a longer coupling time (2-4 hours) or a double coupling may be necessary.
-
Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.
-
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups.
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Signaling Pathway and Therapeutic Relevance
The oxidation of methionine residues can play a significant role in inflammatory signaling pathways. For instance, Human Neutrophil Elastase (HNE) is a serine protease involved in the inflammatory response. The activity of HNE is tightly regulated by endogenous inhibitors. However, under conditions of oxidative stress, methionine residues in these inhibitors can be oxidized, leading to their inactivation and an increase in HNE activity, which can contribute to tissue damage.
Peptides designed with a stable methionine sulfone can act as irreversible inhibitors of HNE, offering a therapeutic strategy to control inflammation.
Caption: HNE Inflammatory Pathway.
Conclusion
The use of this compound in SPPS provides a valuable tool for the synthesis of therapeutic peptides with potentially enhanced stability and biological activity. While the incorporation of this modified amino acid may require optimization of standard protocols, the potential benefits in drug development make it a compelling strategy for researchers and scientists. Careful monitoring of coupling reactions and thorough characterization of the final product are essential for successful synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]
- 3. Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
Application Note: Protocols for Monitoring Boc-Met(O2)-OH Coupling Efficiency in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boc-Met(O2)-OH, or N-α-t-butoxycarbonyl-L-methionine sulfone, is a crucial amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] It serves as an oxidation-resistant analog of methionine, preventing the unintended formation of methionine sulfoxide during synthesis and subsequent handling, which can affect peptide structure and function.[3][4] However, the bulky sulfone group can present steric hindrance, potentially leading to slow or incomplete coupling reactions.[5][6] Inefficient coupling results in the formation of deletion sequences, where the intended amino acid is missing, complicating purification and reducing the final yield of the target peptide.[7] Therefore, rigorous monitoring of the coupling efficiency for this compound is essential to ensure the synthesis of high-purity peptides.
This document provides detailed protocols for three common methods to monitor coupling efficiency: the qualitative Kaiser test, quantitative analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and confirmatory analysis by Mass Spectrometry (MS).
Monitoring Protocols
On-Resin Qualitative Monitoring: The Kaiser Test
The Kaiser test is a rapid and highly sensitive colorimetric assay used to detect the presence of free primary amines on the peptide-resin.[8][9][10] A successful coupling reaction consumes all free N-terminal amines of the growing peptide chain. A positive test (blue color) indicates a significant number of unreacted amines, signifying a failed or incomplete coupling. A negative test (yellow or colorless) indicates a successful coupling.[8][11]
Off-Resin Quantitative Monitoring: RP-HPLC Analysis
For a quantitative assessment, a small sample of the peptide-resin is cleaved, and the resulting crude peptide is analyzed by RP-HPLC.[7][10] This technique separates the desired full-length peptide from any failure sequences. An incomplete coupling of this compound will result in a distinct peak corresponding to the truncated peptide (missing the methionine sulfone residue). By integrating the peak areas, the coupling efficiency can be accurately calculated.[7]
On-Resin Confirmatory Analysis: Mass Spectrometry
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, can be used to analyze the peptide directly on a few resin beads.[12][13] This provides a direct confirmation of the mass of the growing peptide chain. After the coupling step, a successful reaction will show a mass increase corresponding to the molecular weight of the incorporated this compound residue. This method is excellent for troubleshooting and confirming results from other tests.
Data Presentation
Table 1: Interpretation of Kaiser Test Results
| Observation (Beads and Solution) | Result | Interpretation & Action |
| Intense Blue Color | Positive | Coupling is incomplete. Free primary amines are present. Action: Recouple the amino acid.[8][14] |
| Faint Blue Color | Slightly Positive | Coupling is largely incomplete. Action: Recouple the amino acid. If the result is still positive, cap the unreacted amines.[11][14] |
| Yellow or Colorless | Negative | Coupling is complete. No significant amount of free primary amines detected. Action: Proceed to the next deprotection step.[8][10] |
Table 2: Comparative Performance of Coupling Reagents for Hindered Amino Acids
The coupling of this compound benefits from the use of high-efficiency coupling reagents typically employed for sterically hindered amino acids.[6][15] The data below is representative for such challenging couplings.
| Coupling Reagent | Reagent Type | Typical Efficiency | Typical Coupling Time | Key Considerations |
| HATU | Aminium Salt | >99% | 15 - 60 min | Highly reactive, rapid, and known to suppress racemization.[6] Often the first choice for difficult couplings. |
| HBTU | Aminium Salt | 98 - 99% | 30 - 90 min | A reliable and widely used reagent, though slightly less reactive than HATU.[6] |
| PyBOP | Phosphonium Salt | >99% | 30 - 60 min | High efficiency and avoids the risk of N-terminal guanidinylation.[5][6] Byproducts can be difficult to remove in solution-phase. |
| DIC/HOAt | Carbodiimide/Additive | 97 - 99% | 1 - 4 hours | Cost-effective method with low racemization risk.[6] Slower reaction times compared to onium salts. |
Experimental Protocols
Protocol 1: The Kaiser Test Procedure
This protocol outlines the preparation of reagents and the execution of the test.[8][14]
Reagent Preparation:
-
Solution A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this aqueous KCN solution with 49 mL of pyridine. Store in a dark, sealed bottle.
-
Solution B (Ninhydrin): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Solution C (Phenol): Dissolve 40 g of phenol in 20 mL of n-butanol.
Test Procedure:
-
Collect 5-10 mg of peptide-resin beads from the reaction vessel into a small glass test tube.
-
Wash the beads 3 times with DMF and 3 times with ethanol to remove any residual reagents.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.
-
Observe the color of the beads and the solution. Interpret the results using Table 1.
Protocol 2: Test Cleavage for HPLC Analysis
This protocol is for cleaving a small amount of peptide from the resin support.
Materials:
-
Peptide-resin sample (approx. 10-20 mg).
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Cold diethyl ether.
-
Microcentrifuge tubes.
Procedure:
-
Place the dry peptide-resin sample in a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Incubate at room temperature for 2-3 hours with occasional vortexing.
-
Filter the resin away (e.g., using a small cotton plug in a pipette tip) and collect the filtrate into a new tube.
-
Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether to the filtrate.
-
Centrifuge the tube for 2 minutes at high speed to pellet the peptide.
-
Carefully decant the ether, wash the pellet once more with cold ether, and air-dry the pellet for 10 minutes.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC analysis.
Protocol 3: General RP-HPLC Method for Peptide Analysis
This is a standard starting method for analyzing the purity of the cleaved peptide.[7][16]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Gradient: Start with a linear gradient of 5% to 95% B over 30 minutes. For better resolution, a shallower gradient (e.g., 1% B per minute) is recommended.[7][17]
-
Injection Volume: 20 µL.
Protocol 4: Recommended Coupling Procedure for this compound
This protocol uses HATU, a highly efficient coupling reagent suitable for challenging amino acids.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
This compound (3 equivalents relative to resin loading).
-
HATU (2.9 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
-
Anhydrous N,N-Dimethylformamide (DMF).
Procedure:
-
Swell the peptide-resin in DMF. Ensure the previous amino acid's N-terminal Boc group has been removed and the resin has been neutralized.
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the amino acid solution to begin the activation. Allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the drained peptide-resin.
-
Agitate the mixture (e.g., using a shaker or nitrogen bubbling) at room temperature for 1-2 hours.
-
After the reaction time, wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test (Protocol 1) to monitor the reaction's completion. If the test is positive, repeat steps 2-6 (recoupling).
-
If the Kaiser test is negative, proceed with the synthesis.
Visualizations: Workflows and Logic Diagrams
Caption: SPPS workflow for coupling and monitoring this compound.
Caption: Decision logic based on the outcome of the Kaiser test.
References
- 1. parchem.com [parchem.com]
- 2. (S)-2-((tert-butoxycarbonyl)amino)-4-(methylsulfonyl)butanoic acid | C10H19NO6S | CID 7017894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. chempep.com [chempep.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Static secondary ion mass spectrometry to monitor solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. bachem.com [bachem.com]
- 16. PAN_PEPSYN [pan.stanford.edu]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols for Boc-Met(O2)-OH Compatibility in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the compatibility and use of N-α-Boc-L-methionine sulfone (Boc-Met(O2)-OH) with various resin types in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). This document outlines the selection of appropriate resins for synthesizing peptides with C-terminal methionine sulfone or internal Met(O2) residues, along with detailed experimental protocols and expected outcomes.
Methionine sulfone is a stable, oxidized form of methionine that can be incorporated into peptides to mimic a post-translational modification or to enhance stability against further oxidation. The use of this compound in SPPS is a valuable tool for creating peptide analogs with unique properties.
Overview of this compound in Boc-SPPS
This compound is fully compatible with the standard Boc-SPPS workflow. The sulfone side chain is stable to the repetitive trifluoroacetic acid (TFA) treatments used for N-α-Boc deprotection and to the strong acids, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), used for final cleavage. Unlike methionine, the sulfone is not susceptible to S-alkylation by carbocations generated during synthesis, thus simplifying the requirements for scavengers during deprotection and cleavage steps.
Resin Selection and Compatibility
The choice of resin is critical as it determines the C-terminal functionality of the peptide (acid or amide) and influences the overall yield and purity. The compatibility of this compound with common Boc-SPPS resins is summarized below.
Data Presentation: Resin Compatibility and Expected Performance
Disclaimer: The following quantitative data is illustrative and based on typical yields for Boc-SPPS of peptides with polar or sterically hindered C-terminal residues. Direct comparative experimental data for this compound across different resins is not extensively available in published literature.
| Resin Type | C-Terminal Functionality | Recommended Use | Expected Loading Efficiency | Linkage Stability to 50% TFA | Expected Cleavage Yield | Key Considerations |
| Merrifield | Carboxylic Acid | Synthesis of peptide acids | 75-90% | Moderate | 70-85% | Risk of chain loss with increasing peptide length due to the lability of the benzyl ester linkage. |
| PAM | Carboxylic Acid | Recommended for peptide acids | 80-95% | High | 80-95% | The phenylacetamidomethyl linker provides enhanced stability against TFA, minimizing premature peptide loss.[1] |
| BHA | Amide | Synthesis of peptide amides | 70-85% | Moderate to High | 65-80% | Cleavage from BHA can be sluggish for certain C-terminal residues. |
| MBHA | Amide | Recommended for peptide amides | 80-95% | High | 80-95% | The standard resin for Boc-SPPS of peptide amides, offering a good balance of stability and cleavage efficiency.[1] |
Experimental Protocols
The following are detailed protocols for the use of this compound with Merrifield, PAM, and MBHA resins.
Loading of this compound onto Resins
The initial attachment of the C-terminal amino acid to the resin is a critical step that determines the maximum theoretical yield.
Protocol 3.1.1: Loading on Merrifield and PAM Resins (Cesium Salt Method)
This method is preferred for esterification to chloromethylated resins as it minimizes racemization.
-
Prepare Cesium Salt: Dissolve this compound (1.2 eq. relative to resin substitution) in a minimal amount of methanol. Add water (approx. 10% of methanol volume) and titrate to pH 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate to dryness and co-evaporate twice with anhydrous DMF.
-
Resin Swelling: Swell the Merrifield or PAM resin (1.0 eq.) in DMF for 1-2 hours in a reaction vessel.
-
Coupling: Add the dried cesium salt dissolved in a minimal amount of DMF to the swollen resin. Agitate the mixture at 50°C for 12-24 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 3.1.2: Loading on MBHA Resin (DIC/HOBt Method)
-
Neutralization: Swell the MBHA·HCl resin (1.0 eq.) in DCM. Treat with 10% DIEA in DCM (v/v) for 10 minutes. Wash with DCM (3x) and DMF (3x).
-
Activation: In a separate vessel, dissolve this compound (2.0 eq.), HOBt (2.0 eq.), and DIC (2.0 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the neutralized resin. Agitate for 2-4 hours at room temperature.
-
Capping: After coupling, cap any unreacted amino groups with a solution of acetic anhydride/pyridine/DCM (1:1:8) for 30 minutes.
-
Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
Boc-SPPS Cycle for Peptide Elongation
The following cycle is repeated for each subsequent amino acid addition.
Protocol 3.2.1: Standard Boc-SPPS Cycle
-
Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 1-2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 5 minutes (x2).
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Coupling: Add the pre-activated next Boc-amino acid (3 eq. activated with HBTU/DIEA or DIC/HOBt in DMF) to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups.
Protocol 3.3.1: HF Cleavage
This is the most common method for cleavage in Boc-SPPS and requires a specialized apparatus.
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a Kel-F reaction vessel.
-
Scavengers: Add appropriate scavengers. For peptides containing only this compound and no other sensitive residues, p-cresol (1.0 mL per gram of resin) is sufficient.
-
Cleavage: Cool the reaction vessel to -5 to 0°C. Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel. Stir the mixture at 0°C for 1-1.5 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Work-up: Wash the residue with cold diethyl ether to precipitate the crude peptide. Collect the peptide by filtration or centrifugation, wash with more cold ether, and then dissolve in an appropriate aqueous buffer for lyophilization.
Protocol 3.3.2: TFMSA Cleavage
Trifluoromethanesulfonic acid is a strong acid that can be used as an alternative to HF and does not require a special apparatus.
-
Preparation: Dry the peptide-resin and place it in a round-bottom flask.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFMSA/TFA/thioanisole (1:10:1, v/v/v).
-
Cleavage: Cool the flask to 0°C and add the cleavage cocktail to the resin (10-20 mL per gram of resin). Stir the mixture at room temperature for 2-4 hours.
-
Work-up: Filter the resin and wash with a small amount of TFA. Precipitate the peptide from the combined filtrates by adding cold diethyl ether. Collect and process the peptide as described in the HF cleavage protocol.
Potential Side Reactions and Mitigation
The sulfone group of this compound is chemically inert under standard Boc-SPPS conditions. Unlike methionine, it is not susceptible to oxidation or S-alkylation.[2] Therefore, the primary considerations for side reactions relate to the standard challenges of Boc-SPPS, such as:
-
Incomplete Deprotection/Coupling: Can lead to deletion sequences. Monitor each coupling step with a Kaiser test and recouple if necessary.
-
Aspartimide Formation: For sequences containing Asp-Gly or Asp-Ser, this side reaction can be minimized by using protecting groups for the Asp side chain that are more stable to the repeated TFA treatments.
-
Chain Loss from Resin: Particularly a concern with Merrifield resin for longer peptides. The use of PAM resin is recommended to minimize this issue.[1]
Conclusion
This compound is a robust and valuable building block for the synthesis of peptides containing methionine sulfone using the Boc-SPPS strategy. Its compatibility with standard resins and cleavage conditions makes it readily adaptable to existing protocols. For the synthesis of peptide acids, PAM resin is the recommended support to ensure high stability of the peptide-resin linkage throughout the synthesis. For peptide amides, MBHA resin remains the industry standard, providing excellent performance. By following the detailed protocols and considering the potential for standard SPPS-related side reactions, researchers can successfully synthesize high-quality Met(O2)-containing peptides for a wide range of applications.
References
Application Notes and Protocols: Synthesis and Modification Strategies for Peptides Containing Methionine and Its Oxidized Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methionine (Met) is one of the most readily oxidized amino acid residues. Its oxidation yields methionine sulfoxide (Met(O)) and subsequently methionine sulfone (Met(O2)). While the oxidation to Met(O) can be reversible in biological systems, the formation of Met(O2) is generally considered irreversible.[1][2] This oxidative post-translational modification can significantly alter a peptide's properties, including its structure, hydrophilicity, and biological interactions.[2] Consequently, the controlled synthesis of peptides containing Met(O) or Met(O2) is of significant interest for studying biological processes and for developing novel peptide therapeutics.[3][4]
This document provides protocols for the intentional synthesis of peptides containing methionine sulfone and discusses the chemical strategies available for methionine-selective modifications, clarifying the role and reactivity of the Met(O2) state.
Application Note 1: On-Resin Synthesis of Peptides Containing Methionine Sulfone (Met(O2))
The most straightforward method to produce Met(O2)-containing peptides is through the direct oxidation of the methionine residue while the peptide is still attached to the solid-phase synthesis resin. This approach ensures a site-specific modification. The process is typically a two-step oxidation, first to Met(O) and then to Met(O2).
Workflow for On-Resin Oxidation of Methionine to Met(O2)
Caption: Decision workflow for modifying peptides at methionine residues.
Alternative Protocol: Reversible Methionine-Selective Sulfimidation
This strategy targets the native Met residue to form a sulfimide bond, which can be used for late-stage functionalization, peptide stapling, or creating peptide-drug conjugates. T[5][6]he resulting N=S bond can be tracelessly cleaved with glutathione, offering a reversible modification.
[5]Protocol 2.1: Ruthenium-Catalyzed Sulfimidation of a Met-Containing Peptide
This protocol is a conceptual summary based on reported methods.
-
Purified peptide containing a native methionine residue.
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
N-Acyloxycarbamate or similar nitrogen source.
-
Anhydrous, inert solvent (e.g., Dichloromethane or Dichloroethane).
-
Inert atmosphere (Argon or Nitrogen).
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the Met-containing peptide in the anhydrous solvent.
-
Reagent Addition: Add the N-acyloxycarbamate reagent (as the nitrogen source) and the Ruthenium catalyst to the peptide solution.
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature to 40 °C) for several hours until the reaction is complete, as monitored by LC-MS.
-
Quenching and Purification: Quench the reaction as specified in the literature. Purify the resulting sulfimide-conjugated peptide using RP-HPLC.
-
Analysis: Characterize the final product by LC-MS to confirm the desired mass change and purity.
Quantitative Data Summary
The following table summarizes yields for different methionine modification strategies discussed in the literature. Direct post-synthesis modification of Met(O2) is not reported; therefore, data for Met oxidation and direct Met modification are presented.
| Modification Strategy | Peptide / Protein | Key Reagents | Yield / Conversion | Reference |
| On-Resin Oxidation to Met(O) | β-amyloid (1-40) | H₂O₂ in DMF | Up to 100% conversion | |
| On-Resin Oxidation to Met(O) | Tetradecapeptide | Spontaneous in MW-SPPS | 60% conversion | |
| Reversible Sulfimidation | Cyclopeptide 14 | Ru-catalyst, NH₂OAc•TfOH | 14% isolated yield (16 steps) | |
| Photoredox Alkylation | Model Peptides | Lumiflavin, Vinyl Sulfones | >65-95% conversion | |
| Oxaziridine Ligation (ReACT) | Model Protein (CaM) | Oxaziridine probes | >95% conversion |
The synthesis of peptides containing methionine sulfone is readily achieved through on-resin oxidation protocols. However, due to its chemical stability, Met(O2) does not serve as a reactive site for subsequent post-synthesis modifications. Researchers aiming to introduce conjugations, linkers, or other functional groups at a methionine position should instead employ strategies that target the native methionine thioether. Advanced methods like ruthenium-catalyzed sulfimidation or photoredox catalysis offer robust and selective pathways for such modifications, significantly expanding the toolbox for creating complex and functional peptide-based molecules for research and drug development.
References
- 1. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Controlled reversible methionine-selective sulfimidation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled reversible methionine-selective sulfimidation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing side reactions during Boc-Met(O2)-OH incorporation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the incorporation of N-α-Boc-L-methionine sulfone (Boc-Met(O2)-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is an amino acid derivative where the side-chain thioether of methionine has been oxidized to a sulfone, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. It is used in Boc-SPPS for several reasons:
-
To prevent oxidation during synthesis: Methionine is susceptible to oxidation to methionine sulfoxide (Met(O)) and methionine sulfone (Met(O2)) during repetitive acidolytic deprotection steps and final cleavage.[1] Using the pre-oxidized form, this compound, ensures that the methionine residue is in a stable, maximally oxidized state throughout the synthesis.
-
To study the biological effects of methionine oxidation: The oxidation of methionine to its sulfoxide and sulfone forms is a significant post-translational modification that can alter a protein's structure and function. Incorporating Met(O2) allows for the investigation of these effects.[1]
-
To improve peptide solubility: In some cases, the increased polarity of the sulfone group compared to the thioether may help to disrupt peptide aggregation and improve solubility, which can be a challenge for hydrophobic peptides.
Q2: What are the primary side reactions to be aware of when using this compound?
A2: The primary side reactions are generally those associated with standard Boc chemistry. The tert-butyl cation (t-butyl⁺), generated during the acidic cleavage of the Boc group, is a reactive electrophile that can cause:
-
Alkylation of sensitive residues: Nucleophilic side chains of other amino acids in the peptide sequence, such as tryptophan (Trp), cysteine (Cys), and tyrosine (Tyr), are susceptible to alkylation by the tert-butyl cation.[2]
It is important to note that the sulfone group in this compound is chemically stable and generally does not participate in side reactions under standard SPPS conditions.
Q3: Does the sulfone group of this compound affect the coupling reaction?
A3: While direct studies on the coupling efficiency of this compound are not extensively reported, the electron-withdrawing nature of the sulfone group may slightly decrease the nucleophilicity of the carboxylate upon activation. However, with modern and efficient coupling reagents, this is not expected to be a significant issue. Incomplete coupling is a potential challenge in any SPPS, and standard monitoring protocols should be followed.
Q4: Is the oxidation to methionine sulfone reversible?
A4: No, the oxidation of methionine to methionine sulfone (Met(O2)) is considered irreversible under biological conditions and standard peptide synthesis and cleavage conditions.[1] This is in contrast to the oxidation to methionine sulfoxide (Met(O)), which can be reversed.
Troubleshooting Guide
This guide addresses common problems that may be encountered during the incorporation of this compound and the subsequent handling of the peptide.
| Problem | Potential Cause | Recommended Solutions & Mitigation Strategies |
| Incomplete Coupling of this compound | 1. Steric Hindrance: The bulky Boc group and the sulfone side chain may slightly hinder the coupling reaction. 2. Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive. 3. Peptide Aggregation: The growing peptide chain may be aggregating on the resin, limiting access of the activated amino acid. | 1. Extend Coupling Time: Increase the reaction time for the coupling of this compound. 2. Double Couple: Perform a second coupling with a fresh portion of activated this compound. 3. Use a More Potent Coupling Reagent: Employ a uronium/aminium (e.g., HBTU, HATU) or phosphonium (e.g., PyBOP) based coupling reagent. 4. Monitor the Reaction: Use a qualitative method like the Kaiser test to confirm the completion of the coupling. |
| Presence of a +56 Da Adduct in the Final Peptide (MS Analysis) | Alkylation of Sensitive Residues: Alkylation of Trp, Cys, or Tyr residues by the tert-butyl cation generated during Boc deprotection.[2] | 1. Use Scavengers during Cleavage: This is the most effective solution. A scavenger cocktail is essential to "trap" the reactive tert-butyl cations.[2] 2. Optimize Scavenger Cocktail: The choice of scavengers should be tailored to the peptide sequence. See the "Experimental Protocols" section for recommended cocktails. |
| Low Yield of Final Peptide after Cleavage | 1. Incomplete Cleavage: The cleavage conditions may not be sufficient to fully cleave the peptide from the resin, especially for longer or more complex peptides. 2. Adsorption of Peptide to Resin: The cleaved peptide may be re-adsorbed onto the resin beads. | 1. Optimize Cleavage Time: Extend the cleavage time, but be mindful of potential side reactions with prolonged acid exposure. 2. Repeat Cleavage: Perform a second cleavage of the resin with a fresh portion of the cleavage cocktail. 3. Thorough Washing: After the initial cleavage, wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard method for the incorporation of this compound into a peptide sequence on a solid support.
-
Resin Preparation: Swell the resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (3x), and then DCM (3x).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
-
Washing: Wash the resin with DCM (5x).
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for an additional 1-2 hours or perform a double coupling.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Cleavage of Peptides Containing Met(O2)
This protocol provides a general method for the cleavage of a peptide containing a methionine sulfone residue from the resin and the removal of side-chain protecting groups. The use of a scavenger cocktail is critical.
-
Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: A recommended general-purpose cleavage cocktail for peptides containing acid-sensitive residues is Reagent K :
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-4 hours.
-
Resin Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Peptide Collection: Collect the precipitated peptide by centrifugation or filtration.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizations
Caption: Boc deprotection pathway and competing side reactions.
Caption: Troubleshooting workflow for incomplete coupling.
References
Technical Support Center: Optimizing Coupling for Boc-Met(O2)-OH
Welcome to the technical support center for the optimal use of Boc-Met(O2)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound potentially challenging?
A1: The coupling of this compound can be less efficient than that of other standard amino acids due to the steric hindrance presented by the Boc protecting group in combination with the bulky sulfone group on the methionine side chain. This steric bulk can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, potentially leading to slower reaction kinetics and incomplete coupling.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended to achieve high coupling efficiency. Uronium/aminium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. Carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) can also be used, typically in the presence of an additive like HOBt (1-hydroxybenzotriazole) to improve efficiency and minimize side reactions.[1][2]
Q3: What is the recommended solvent for dissolving this compound and for the coupling reaction?
A3: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used solvents for solid-phase peptide synthesis and are suitable for dissolving this compound and performing the coupling reaction.[3] NMP is often considered superior for solvating the peptide-resin, which can lead to improved coupling yields, especially for difficult sequences.[3] In cases of poor solubility, a small amount of dimethyl sulfoxide (DMSO) can be added as a co-solvent.[4]
Q4: How can I monitor the completion of the coupling reaction for this compound?
A4: The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[5] A negative Kaiser test (yellow or colorless beads) indicates that there are no remaining free primary amines on the resin, signifying a complete reaction. A positive test (blue or purple beads) indicates incomplete coupling, and further action is required.[5]
Q5: What are the potential side reactions when coupling this compound, and how can they be minimized?
A5: The primary side reaction of concern is incomplete coupling, leading to the formation of deletion sequences in the final peptide. To minimize this, it is crucial to use optimized coupling conditions, including an appropriate excess of reagents and sufficient reaction time. Racemization, the loss of stereochemical integrity, is a potential risk with any amino acid coupling, especially with prolonged reaction times or elevated temperatures. Using coupling reagents with additives like HOBt or OxymaPure can help suppress racemization.[5]
Troubleshooting Guide
Issue: Positive Kaiser Test After Initial Coupling
A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction. Follow these steps to troubleshoot this issue.
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Data Presentation: Optimizing Coupling Time and Temperature
The following tables provide illustrative data on the expected coupling efficiency of this compound under various conditions. This data is based on general principles for sterically hindered amino acids and should be used as a guideline for optimization.
Table 1: Effect of Coupling Time on Efficiency at Room Temperature (25°C)
| Coupling Time (minutes) | Coupling Reagent | Expected Coupling Efficiency (%) |
| 30 | HBTU/DIPEA | 85-90 |
| 60 | HBTU/DIPEA | >95 |
| 120 | HBTU/DIPEA | >99 |
| 60 | DIC/HOBt | 80-85 |
| 120 | DIC/HOBt | 90-95 |
| 240 | DIC/HOBt | >98 |
Table 2: Effect of Temperature on Coupling Efficiency (60-minute coupling time)
| Temperature (°C) | Coupling Reagent | Expected Coupling Efficiency (%) | Potential for Side Reactions |
| 25 | HBTU/DIPEA | >95 | Low |
| 40 | HBTU/DIPEA | >99 | Moderate |
| 25 | DIC/HOBt | 80-85 | Low |
| 40 | DIC/HOBt | 90-95 | Moderate |
Experimental Protocols
Protocol 1: Standard Coupling with HBTU
This protocol is recommended for routine coupling of this compound.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the Nα-Boc deprotection using standard procedures (e.g., 50% TFA in DCM), followed by thorough washing with DCM and DMF, and neutralization with a base like 10% DIPEA in DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Coupling: Add DIPEA (6 equivalents) to the activation solution and immediately add the mixture to the resin.
-
Reaction: Agitate the reaction mixture for 60-120 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Workflow for HBTU Coupling
Caption: Standard workflow for this compound coupling using HBTU.
Protocol 2: Coupling with DIC/HOBt
This protocol provides an alternative using a carbodiimide-based coupling reagent.
-
Resin Preparation: Follow the same resin preparation steps as in Protocol 1.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the activation solution to the resin, followed by the addition of DIC (3 equivalents).
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress.
-
Washing: Upon completion, wash the resin thoroughly with DMF and DCM.
Logical Relationship for Reagent Selection
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation of Peptides Containing Boc-Met(O₂)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing N-α-Boc-L-methionine sulfone (Boc-Met(O₂)-OH).
Understanding the Role of Boc-Met(O₂)-OH in Peptide Aggregation
Methionine sulfone (Met(O₂)) is a highly polar analog of methionine. The incorporation of Boc-Met(O₂)-OH into a peptide sequence can be a strategic decision to mitigate aggregation, particularly in hydrophobic or aggregation-prone sequences. The increased polarity of the Met(O₂) side chain can disrupt the intermolecular hydrophobic interactions and hydrogen bonding that lead to the formation of insoluble aggregates during solid-phase peptide synthesis (SPPS) and subsequent handling.[1][2][3][4]
However, the unique properties of this modified amino acid can also present specific challenges. This guide will help you navigate these potential issues.
Troubleshooting Guides
Guide 1: Poor Resin Swelling and Clumping During SPPS
Symptoms:
-
Visible shrinking or clumping of the resin beads.
-
Slow or incomplete draining of solvents from the reaction vessel.
-
Inconsistent coupling and deprotection efficiencies.
Possible Cause: On-resin aggregation of the growing peptide chains, which can still occur despite the presence of the polar Met(O₂) residue, especially in long or otherwise hydrophobic sequences.
Solutions:
| Strategy | Recommendation |
| Solvent Exchange | Wash the resin with a series of different solvents to disrupt secondary structures. A typical sequence is DMF -> DCM -> Isopropanol -> DCM -> DMF. |
| Chaotropic Salt Washes | Prior to a difficult coupling step, wash the resin with a solution of a chaotropic salt in DMF to disrupt hydrogen bonds.[5] |
| Elevated Temperature | Perform the coupling reaction at a higher temperature (e.g., 40-50°C) to increase reaction kinetics and disrupt aggregates. |
| Microwave-Assisted Synthesis | Utilize microwave energy to break up intermolecular hydrogen bonds and improve coupling and deprotection efficiency. |
Guide 2: Incomplete or Slow Coupling Reactions
Symptoms:
-
Positive Kaiser test (indicating unreacted free amines) after a coupling step.
-
Low incorporation efficiency of the incoming amino acid.
Possible Causes:
-
Steric Hindrance: The bulky sulfone group of Boc-Met(O₂)-OH or the preceding amino acid may sterically hinder the incoming activated amino acid.
-
On-Resin Aggregation: Aggregation of peptide chains can physically block access to the N-terminus.
Solutions:
| Strategy | Recommendation |
| Extended Coupling Time | Increase the duration of the coupling reaction to allow more time for the reaction to go to completion. |
| Double Coupling | After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents. |
| More Potent Coupling Reagents | Use a more powerful activating agent such as HCTU, HATU, or COMU. |
| In Situ Neutralization | For Boc-SPPS, employ in situ neutralization protocols where the neutralization and coupling steps are combined to minimize aggregation between steps.[5] |
Guide 3: Difficulty Solubilizing the Cleaved Peptide
Symptoms:
-
The lyophilized peptide powder does not readily dissolve in aqueous buffers.
-
Precipitation occurs when attempting to dissolve the peptide.
Possible Causes:
-
The overall peptide sequence is still hydrophobic, despite the presence of Met(O₂).
-
The peptide has a high propensity to form strong intermolecular interactions in its final, deprotected state.
Solutions:
| Strategy | Recommendation |
| Organic Co-solvents | First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[6] Note: Avoid DMSO if the peptide contains other methionine or cysteine residues that you do not want to be oxidized. |
| pH Adjustment | Adjust the pH of the solution away from the peptide's isoelectric point (pI) to increase its net charge and promote solubility. |
| Chaotropic Agents | For highly resistant aggregates, use solutions containing chaotropic agents like guanidine hydrochloride (GuHCl) or urea to denature the peptide and facilitate solubilization. |
| Sonication | Use a sonication bath to provide energy to break up aggregates and aid in dissolution.[6] |
Frequently Asked Questions (FAQs)
Q1: Why would I use Boc-Met(O₂)-OH instead of regular Boc-Met-OH in my peptide synthesis?
A1: Boc-Met(O₂)-OH is used as a strategic tool to combat peptide aggregation. The highly polar sulfone group can significantly increase the polarity of an otherwise hydrophobic peptide sequence. This can improve solvation of the growing peptide chain on the solid support, leading to better synthesis outcomes and easier purification of the crude product.[1][4]
Q2: Will the sulfone group in Met(O₂) be stable during Boc-SPPS and final cleavage?
A2: The methionine sulfone side chain is generally stable to the repeated treatments with trifluoroacetic acid (TFA) used for Boc deprotection and to the strong acids like hydrogen fluoride (HF) used for final cleavage from the resin. Unlike methionine, it is already in its highest oxidation state and is not susceptible to further oxidation.
Q3: Can the use of Boc-Met(O₂)-OH affect the biological activity of my peptide?
A3: Yes, the modification of a methionine residue to a methionine sulfone can significantly impact the peptide's structure, conformation, and interaction with its biological target. This change in polarity and size of the side chain may either enhance or diminish biological activity. It is crucial to consider this during the peptide design phase.
Q4: Are there any specific side reactions I should be aware of when using Boc-Met(O₂)-OH?
A4: While the sulfone itself is quite stable, general side reactions associated with Boc-SPPS can still occur, such as diketopiperazine formation at the dipeptide stage or aspartimide formation in sequences containing aspartic acid.[5][7] Careful selection of coupling reagents and reaction conditions is important.
Q5: How can I monitor for peptide aggregation during synthesis?
A5: Besides the physical signs mentioned in the troubleshooting guide (poor swelling, clumping), you can perform a test cleavage on a small amount of resin at an intermediate synthesis stage. Analysis of the cleaved products by HPLC and mass spectrometry can reveal the presence of deletion or truncated sequences, which are often a result of aggregation-induced incomplete reactions.
Quantitative Data Summary
The following table provides a summary of concentrations for commonly used reagents to mitigate peptide aggregation.
| Reagent/Condition | Typical Concentration/Setting | Application Notes |
| Chaotropic Salts in DMF | ||
| Lithium Chloride (LiCl) | 0.8 M | Can be added to the coupling mixture.[8] |
| Sodium Perchlorate (NaClO₄) | 0.8 M | Used as a wash prior to coupling.[8] |
| Potassium Thiocyanate (KSCN) | 4 M | A stronger chaotropic agent for severe aggregation.[8] |
| Solubilizing Agents for Cleaved Peptides | ||
| Dimethyl Sulfoxide (DMSO) | Up to 100% for initial dissolution | A powerful solvent for hydrophobic peptides.[6] |
| Guanidine Hydrochloride (GuHCl) | 6 M | A strong denaturant for highly aggregated peptides. |
| Microwave Synthesis | ||
| Temperature | 60-90°C | Significantly improves reaction kinetics. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation
-
After the Boc deprotection and neutralization steps, drain the reaction vessel.
-
Add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin for 15-30 minutes.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual salt.
-
Proceed with the standard coupling protocol.
Protocol 2: Solubilization of a Highly Aggregated Peptide
-
Weigh out a small amount of the lyophilized peptide (e.g., 1 mg).
-
Add a minimal volume of DMSO (e.g., 50 µL) and vortex thoroughly.
-
If the peptide dissolves, slowly add your desired aqueous buffer dropwise while vortexing. If the peptide precipitates, proceed to the next step.
-
If the peptide did not dissolve in DMSO, try adding a minimal volume of a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).
-
Once the peptide is dissolved, it can be diluted into a larger volume of buffer for purification by HPLC.
-
For peptides intended for biological assays where organic solvents are not ideal, consider dialysis or buffer exchange after initial solubilization to remove the organic solvent or chaotropic agent.
Visualizations
References
- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. chempep.com [chempep.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Identifying and characterizing byproducts in Boc-Met(O2)-OH synthesis
Welcome to the Technical Support Center for the synthesis of N-α-Boc-L-methionine sulfone (Boc-Met(O2)-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the identification and characterization of byproducts encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a derivative of the amino acid methionine where the side-chain thioether has been oxidized to a sulfone, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The sulfone group is a stable, non-oxidizable isostere of methionine, which can be incorporated into peptides to prevent oxidation that can occur with natural methionine residues. This is particularly useful in the synthesis of peptides that may be exposed to oxidizing conditions during their lifecycle.
Q2: What are the primary potential byproducts in the synthesis of this compound?
A2: The synthesis of this compound typically involves the oxidation of Boc-Met-OH. The most common byproducts are a result of incomplete oxidation:
-
Boc-Met-OH: The unreacted starting material.
-
Boc-Met(O)-OH: The intermediate methionine sulfoxide, which may be present as a mixture of two diastereomers.[1][2][3]
Q3: How can I detect these byproducts in my reaction mixture?
A3: The most effective methods for detecting and quantifying these byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5]
-
HPLC: Reverse-phase HPLC can separate this compound from the less polar Boc-Met(O)-OH and Boc-Met-OH.
-
Mass Spectrometry: MS can easily identify the byproducts based on their molecular weight. Boc-Met(O)-OH will have a mass increase of +16 Da compared to Boc-Met-OH, and this compound will have a mass increase of +32 Da.[3]
Q4: What are the common oxidizing agents used for this synthesis, and do they introduce byproducts?
A4: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[6][7] While these reagents are effective, residual oxidizing agents and their byproducts (e.g., meta-chlorobenzoic acid from m-CPBA) can contaminate the final product if not properly removed during workup and purification.[8]
Troubleshooting Guide
Issue 1: My final product shows the presence of starting material (Boc-Met-OH) and the sulfoxide intermediate (Boc-Met(O)-OH) by HPLC and MS.
-
Root Cause: This indicates incomplete oxidation. The reaction time may have been too short, the temperature too low, or an insufficient amount of oxidizing agent was used.
-
Solutions:
-
Increase Reaction Time: Monitor the reaction progress by TLC or HPLC and continue until the starting material and intermediate are no longer detected.
-
Increase Amount of Oxidant: Add the oxidizing agent in slight excess to drive the reaction to completion. Be cautious with highly reactive oxidants to avoid potential side reactions.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to degradation. A careful optimization of the reaction temperature is recommended.
-
Purification: If complete conversion is difficult to achieve, the desired this compound can be separated from the byproducts by column chromatography.
-
Issue 2: The NMR spectrum of my final product shows unexpected signals.
-
Root Cause: This could be due to residual solvents, byproducts from the oxidizing agent (e.g., meta-chlorobenzoic acid), or unexpected side reactions.
-
Solutions:
-
Thorough Purification: Ensure the product is adequately purified by recrystallization or column chromatography to remove non-volatile impurities.
-
Proper Drying: Dry the final product under high vacuum to remove residual solvents.
-
Spectral Analysis: Compare the NMR spectrum to a known reference spectrum of this compound. Use 2D NMR techniques if necessary to identify the structure of the unknown impurities.
-
Issue 3: My final product has a low yield after purification.
-
Root Cause: Low yields can result from incomplete reaction, product loss during workup and purification, or product degradation.
-
Solutions:
-
Optimize Reaction Conditions: As with Issue 1, ensure the reaction goes to completion to maximize the formation of the desired product.
-
Workup Procedure: Review the workup procedure to minimize product loss. For example, ensure the pH is adjusted correctly during extractions to keep the product in the desired phase.
-
Purification Method: Optimize the purification method. If using column chromatography, select an appropriate solvent system to ensure good separation and recovery.
-
Data Presentation
Table 1: Characteristics of Target Product and Potential Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Increase from Boc-Met-OH (Da) |
| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.33 | 0 |
| Boc-Met(O)-OH | C₁₀H₁₉NO₅S | 265.33 | +16 |
| This compound | C₁₀H₁₉NO₆S | 281.33 | +32 |
Experimental Protocols
Protocol 1: Synthesis of this compound via m-CPBA Oxidation
-
Dissolution: Dissolve Boc-Met-OH (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Oxidation: Cool the solution in an ice bath. Add m-CPBA (approximately 2.2 equivalents) portion-wise over 30 minutes, keeping the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material and the sulfoxide intermediate are consumed.
-
Workup: Cool the reaction mixture to 0°C to precipitate the byproduct, meta-chlorobenzoic acid. Filter the solid. Wash the filtrate with a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining peroxide, followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or recrystallization.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Instrumentation: A standard reverse-phase HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
-
Analysis: Inject a small, quenched sample of the reaction mixture. The expected elution order is this compound (most polar, earliest elution), followed by Boc-Met(O)-OH, and then Boc-Met-OH (least polar, latest elution).
Visualizations
Caption: Synthesis pathway of this compound and potential byproducts.
Caption: Troubleshooting workflow for identifying and addressing byproducts.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. BOC-L-Methionine(2488-15-5) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
Impact of scavengers on Boc-Met(O2)-OH stability during cleavage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavengers on the stability of Boc-Met(O2)-OH during the cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the N-α-tert-butyloxycarbonyl protected form of methionine sulfone. Methionine is susceptible to oxidation during peptide synthesis and cleavage, which can lead to the formation of methionine sulfoxide (Met(O)) and methionine sulfone (Met(O2)).[1] Using the pre-oxidized form, this compound, can be a deliberate strategy to incorporate a stable, oxidized methionine analog into a peptide sequence. Methionine sulfone is generally considered to be an irreversible oxidation product in biological systems.[1]
Q2: Is the methionine sulfone side chain stable during standard Boc cleavage conditions?
Yes, the methionine sulfone side chain is generally stable under standard acidic conditions used for Boc-group removal, such as treatment with trifluoroacetic acid (TFA). Unlike methionine sulfoxide (Met(O)), which can sometimes be reduced back to methionine during cleavage with certain scavenger cocktails, methionine sulfone is resistant to reduction under typical cleavage conditions.[1][2]
Q3: What are the primary concerns when cleaving a peptide containing this compound?
The main concern during the cleavage of peptides containing this compound is not the stability of the sulfone group itself, but rather the prevention of side reactions on other sensitive amino acid residues in the peptide sequence. The cleavage of the Boc group generates a reactive tert-butyl cation, which can cause alkylation of nucleophilic residues such as Tryptophan (Trp), Tyrosine (Tyr), and Cysteine (Cys).[3][4] Therefore, the selection of an appropriate scavenger cocktail is crucial to ensure the integrity of the final peptide.
Q4: Can scavengers reduce the methionine sulfone side chain during cleavage?
Under standard TFA-based cleavage conditions, common scavengers are not intended to and generally do not reduce the methionine sulfone group. The primary role of scavengers is to "scavenge" or trap the reactive carbocations generated during the cleavage of protecting groups, thereby preventing unwanted side reactions.[3]
Q5: How can I confirm the presence of methionine sulfone in my final peptide?
Mass spectrometry is a key analytical technique for confirming the presence of methionine sulfone. Peptides containing methionine sulfone exhibit a characteristic fragmentation pattern, including a neutral loss of methanesulfinic acid (CH3SO2H), which corresponds to a mass difference of 80 Da from the protonated molecular ion.[5] This is distinct from methionine sulfoxide, which shows a loss of 64 Da (CH3SOH).[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of unexpected side products (e.g., alkylated Trp, Tyr, or Cys). | Inefficient scavenging of tert-butyl cations generated during Boc-group removal. | Use a scavenger cocktail optimized for the protection of sensitive residues. A standard and effective cocktail is TFA/TIS/H2O (95:2.5:2.5 v/v/v). For peptides containing Cysteine, the addition of 1,2-ethanedithiol (EDT) is recommended (e.g., TFA/TIS/H2O/EDT 92.5:2.5:2.5:2.5 v/v/v/v). |
| Low yield of the desired peptide. | Incomplete cleavage from the resin or precipitation issues. | Ensure a sufficient volume of the cleavage cocktail is used (typically 10 mL per gram of resin). Optimize the peptide precipitation procedure, for example, by using cold diethyl ether. |
| Mass spectrometry data is ambiguous regarding the oxidation state of methionine. | Improper fragmentation or misinterpretation of the mass spectrum. | Look for the characteristic neutral loss of 80 Da for methionine sulfone.[5] Compare the experimental mass with the theoretical mass of the peptide containing Met(O2). |
| The methionine sulfone appears to be partially reduced. | Use of harsh reducing conditions not typical for standard cleavage. While highly unlikely with standard protocols, some strong reducing agents not commonly used in TFA cocktails could potentially affect the sulfone. | Stick to well-established cleavage protocols for Boc-SPPS. Avoid the use of strong reducing agents in the cleavage cocktail unless specifically required for other functionalities and the potential for sulfone reduction has been evaluated. |
Experimental Protocols
Protocol 1: Standard Cleavage of a Peptide Containing this compound
This protocol is suitable for peptides that do not contain other highly sensitive residues like Cysteine or Tryptophan.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) and then wash thoroughly with DCM and methanol. Dry the resin under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O (v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of a Peptide Containing this compound and other Sensitive Residues (e.g., Cys, Trp)
This protocol includes additional scavengers to protect other sensitive amino acid residues.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Procedure:
-
Swell and dry the peptide-resin as described in Protocol 1.
-
Prepare the cleavage cocktail: 92.5% TFA, 2.5% TIS, 2.5% H2O, 2.5% EDT (v/v/v/v).
-
Follow steps 3-10 from Protocol 1.
Visualizations
Caption: Experimental workflow for the cleavage of a peptide containing this compound.
Caption: Role of scavengers in preventing side reactions during Boc-group cleavage.
References
- 1. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of oxidized methionine in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc-Protected Methionine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and workup of reactions involving Boc-protected methionine sulfone (Boc-Met(O₂)-OH), with a specific focus on mitigating the formation of the corresponding sulfoxide (Boc-Met(O)-OH) as a side product.
Troubleshooting Guide: Reducing Sulfoxide Formation from Boc-Met(O₂)-OH
This guide addresses the common issue of isolating Boc-Met(O)-OH as a significant impurity after performing a reduction reaction on Boc-Met(O₂)-OH. The presence of the sulfoxide can typically be attributed to two main causes: incomplete reduction of the sulfone or re-oxidation of the desired product, Boc-Met-OH, during the reaction workup.
Issue 1: Presence of Boc-Met(O)-OH impurity in the final product after reduction of Boc-Met(O₂)-OH.
This is the most common problem, identifiable by analytical techniques such as HPLC and Mass Spectrometry (MS), where a peak corresponding to the mass of Boc-Met(O)-OH is observed.
Initial Diagnosis Workflow
This workflow helps to identify the likely cause of the sulfoxide impurity.
Caption: Diagnostic workflow for troubleshooting sulfoxide formation.
Scenario A: Incomplete Reduction of the Sulfone
The reduction of a sulfone to a sulfide is a two-step process, proceeding through a sulfoxide intermediate. If the reaction conditions are not sufficiently forcing, the reaction may stall at the sulfoxide stage.
Chemical Pathway: Reduction of Methionine Sulfone
Caption: Reduction pathway from sulfone to sulfide.
Solutions & Optimization
-
Increase Reaction Time and/or Temperature: Sulfone reduction can be sluggish. Monitor the reaction over a longer period or consider a modest increase in temperature, keeping in mind the stability of the Boc protecting group.
-
Stronger Reducing Agents: While many methods focus on reducing methionine sulfoxide in peptides, sulfones are more challenging. Consider reagents known for sulfone reduction, but be aware they may not be compatible with the Boc group. Always perform a small-scale test reaction first.
-
Reagent Stoichiometry and Quality: Ensure that the reducing agent is of high quality, has been stored correctly, and is used in sufficient stoichiometric excess.
Scenario B: Re-oxidation During Workup
The desired product, Boc-Met-OH, contains a thioether moiety that is highly susceptible to oxidation back to the sulfoxide, especially in the presence of atmospheric oxygen during workup procedures.[1][2]
Solutions & Optimization
-
Degas Solvents: Before use in extraction or chromatography, thoroughly degas all solvents (water, organic solvents) by sparging with an inert gas (Nitrogen or Argon) or by using a sonication/vacuum cycle.
-
Inert Atmosphere Workup: Perform all workup steps (e.g., extractions, solvent removal) under a blanket of Nitrogen or Argon. This minimizes the exposure of the product to atmospheric oxygen.
-
Use of Antioxidants/Scavengers: The inclusion of scavengers in the cleavage cocktail is a common practice in peptide synthesis to prevent methionine oxidation.[2][3] This principle can be applied to the workup.
-
Dimethylsulfide (DMS): Can be added to aqueous solutions during extraction to act as a sacrificial scavenger.[1]
-
1,2-Ethanedithiol (EDT): Can be used in small quantities, though its odor and removal can be problematic.
-
-
Minimize Workup Time: The longer the product is exposed to non-inert conditions, the greater the chance of re-oxidation. Streamline your workup procedure to minimize this exposure time.
Experimental Workflow: Inert Atmosphere Workup
Caption: Workflow for workup under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the best methods to reduce Boc-Met(O₂)-OH to Boc-Met-OH?
A1: The selective reduction of a sulfone to a sulfide without affecting a Boc group is challenging and not widely documented for this specific substrate. However, you can adapt methods known for reducing methionine sulfoxide in peptides, keeping in mind that sulfones require more stringent conditions. Below are some potential starting points for optimization. Note that these are primarily for sulfoxide reduction and may need significant modification for sulfone reduction.
Q2: How can I detect sulfoxide formation?
A2: The most effective methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In HPLC, the more polar sulfoxide will typically have a different retention time than the sulfone or the sulfide. Mass spectrometry will show a mass difference of 16 Da (for one oxygen atom) between the sulfide and the sulfoxide, and a 32 Da difference between the sulfide and the sulfone.
Q3: Is the Boc protecting group stable under typical reduction conditions for methionine sulfoxide?
A3: The Boc group is generally stable to many reducing conditions that do not involve strong acid. For instance, methods employing reagents like ammonium iodide with dimethylsulfide are generally compatible with Boc protection.[1][2] However, stronger reducing agents or harsh acidic conditions can lead to premature deprotection. Always perform a small-scale trial to confirm compatibility.
Q4: Can I use scavengers during the reduction reaction itself, not just the workup?
A4: It depends on the compatibility of the scavenger with your chosen reducing agent. Some scavengers, like thiols, can react with certain reducing agents. It is generally safer and more common to add scavengers during the workup phase after the primary reducing agent has been quenched or removed.
Q5: My starting material, Boc-Met(O₂)-OH, already contains some Boc-Met(O)-OH. What should I do?
A5: It is crucial to start your reaction with pure material. If your starting Boc-Met(O₂)-OH is contaminated with the sulfoxide, you should purify it before proceeding with the reduction. This will prevent you from carrying the impurity through your reaction and workup.
Experimental Protocols & Data
Table 1: Comparison of Methionine Sulfoxide (Met(O)) Reduction Methods
| Method | Reagents & Conditions | Advantages | Disadvantages/Considerations |
| Ammonium Iodide / DMS [1][2] | NH₄I, Dimethylsulfide (DMS) in Trifluoroacetic acid (TFA). Reaction is often performed during peptide cleavage. | Mild and effective for sulfoxides. Can be done in a one-pot cleavage/reduction. | NH₄I has poor solubility in neat TFA. Workup can be challenging.[3] May not be strong enough for sulfones. |
| Tetrabutylammonium Bromide [4] | Tetrabutylammonium bromide (TBAB), 1,2-ethanedithiol (EDT) in TFA. Short reaction times (e.g., 5 min). | Fast and compatible with many standard cleavage cocktails. | Requires the use of EDT, which has a strong odor. |
| Silane-Based Reagents | Trimethylsilyl bromide (TMSBr) or Trimethylsilyl chloride (TMSCl) with scavengers like triphenylphosphine (PPh₃).[2] | Can be effective in preventing oxidation during cleavage. | May require careful control of conditions to avoid side reactions with other functional groups. |
Note: These protocols are primarily designed for methionine sulfoxide within a peptide sequence and may require significant optimization for the reduction of the Boc-Met(O₂)-OH small molecule. The reactivity of the sulfone is significantly lower than that of the sulfoxide.
References
Overcoming steric hindrance in Boc-Met(O2)-OH coupling reactions
Welcome to the technical support center for overcoming challenges associated with the coupling of Boc-Met(O2)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful incorporation of this sterically hindered amino acid into peptide sequences.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, identifiable by a positive Kaiser test (blue/purple beads) after the coupling step, which indicates the presence of unreacted free amines.
Issue 1: Low or Incomplete Coupling Efficiency
A positive ninhydrin test after the initial coupling attempt is the most common problem, primarily due to the steric bulk of the Boc protecting group and the sulfone moiety.
| Potential Cause | Recommended Solution | Notes |
| Insufficient Reagent Potency | Standard carbodiimide reagents like DCC/DIC are often inefficient for sterically hindered couplings.[1][2] It is highly recommended to switch to more potent onium salt reagents such as HATU, HCTU, or COMU.[1][2][3] | HATU and COMU are often considered superior for demanding couplings due to the formation of highly reactive activated esters.[1][2][3] COMU also offers an improved safety profile.[1][3] |
| Suboptimal Reaction Conditions | Increase the coupling reaction time, for example, from 1-2 hours to 4 hours or overnight.[1][4] A moderate increase in temperature (e.g., to 40°C) can also be beneficial, but should be monitored to avoid side reactions.[4] | Microwave-assisted peptide synthesis can significantly accelerate coupling reactions for hindered amino acids.[1] |
| Inadequate Reagent Excess | Increase the equivalents of this compound and the coupling reagent. A 3-4 fold excess relative to the resin loading is a good starting point.[4] | |
| Peptide Aggregation | As the peptide chain grows, it can aggregate, blocking reactive sites.[1] Switching to a more effective solvating solvent system can disrupt aggregation. N-methylpyrrolidone (NMP) or a mixture of DCM/DMF/NMP (1:1:1) may be beneficial.[1] |
Logical Workflow for Troubleshooting Incomplete Coupling
The following diagram illustrates a step-by-step decision-making process when encountering a positive Kaiser test after coupling this compound.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a sterically hindered amino acid?
A1: The steric hindrance of this compound arises from the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the presence of the sulfone group (-SO2-) on the side chain. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[4][5]
Q2: Which coupling reagents are most effective for this compound?
A2: For challenging couplings involving sterically hindered amino acids, onium salt reagents are highly recommended over standard carbodiimides.[2][3] Reagents that form highly reactive OAt or Oxyma esters are generally preferred.[1][2]
| Coupling Reagent | Activating Group | Relative Reactivity | Key Advantages & Notes |
| DCC/DIC | - | Low | Often inefficient for hindered couplings.[1][2] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom.[1] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[1][3] |
| COMU | Oxyma ester | Very High | Reactivity is comparable or superior to HATU, with an improved safety profile (non-explosive byproducts) and better solubility.[1][3][6] |
Q3: Is a single coupling reaction always sufficient?
A3: No, for highly hindered residues like this compound, a single coupling may not be sufficient to drive the reaction to completion. A "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid and reagents, is a common and effective method.[1]
Q4: Can racemization be a problem with such strong coupling reagents?
A4: Yes, aggressive activation can increase the risk of racemization, which is the loss of stereochemical purity. However, modern coupling reagents like HATU and COMU are designed to provide high reactivity while minimizing racemization.[7][8] Using additives like HOAt or Oxyma Pure also helps to suppress this side reaction.[7][8]
Q5: Are there any specific side reactions to be aware of with Methionine Sulfone?
A5: While the primary challenge is steric hindrance, it's important to note that the methionine sulfone itself is a stable moiety and is not typically susceptible to the oxidation that can affect standard methionine residues during synthesis and cleavage.[9][10] The main focus remains on achieving complete coupling.
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol is recommended when a single coupling is likely to be incomplete.
-
N-terminal Deprotection: Following the standard protocol for Boc-deprotection (e.g., using TFA in DCM), wash the resin-bound peptide thoroughly with DCM, followed by a neutralization step using a base like DIPEA in DMF.
-
First Coupling - Pre-activation: In a separate vessel, pre-activate the this compound (3-4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (6-8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[1][4]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes with agitation.[1]
-
Wash: Wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 2. Add this solution to the resin and allow the second coupling to proceed for another 45-60 minutes.
-
Final Wash & Monitoring: After the second coupling, wash the resin thoroughly with DMF and then DCM.[1] Perform a Kaiser test to confirm the absence of free amines (a negative yellow result).
-
Capping (If Necessary): If the Kaiser test remains positive, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences in the final peptide product.[5]
Workflow for Double Coupling Protocol
Caption: Experimental workflow for a double coupling strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Boc-Met(O)-OH and Boc-Met(O2)-OH in Peptide Stability Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide and protein therapeutics, stability is a critical attribute influencing efficacy, safety, and shelf-life. Methionine, an amino acid frequently encountered in therapeutic peptides, is particularly susceptible to oxidation, primarily forming methionine sulfoxide (Met(O)) and, under more stringent conditions, methionine sulfone (Met(O2)). The introduction of these oxidized forms of methionine, often accomplished during solid-phase peptide synthesis (SPPS) using Boc-protected derivatives like Boc-Met(O)-OH and Boc-Met(O2)-OH, can significantly impact the peptide's physicochemical properties and biological activity. This guide provides an objective comparison of these two oxidized methionine analogues in the context of peptide stability, supported by experimental data and detailed protocols.
Chemical and Physical Properties
A fundamental understanding of the properties of Boc-Met(O)-OH and this compound is essential for their effective application in peptide synthesis and stability studies.
| Property | Boc-Met(O)-OH | This compound |
| Chemical Structure | N-α-tert-butyloxycarbonyl-L-methionine-DL-sulfoxide | N-α-tert-butyloxycarbonyl-L-methionine sulfone |
| Molecular Formula | C10H19NO5S | C10H19NO6S |
| Molecular Weight | 265.33 g/mol | 281.33 g/mol |
| Oxidation State of Sulfur | +2 | +4 |
| Reversibility of Oxidation | Reversible to Methionine | Generally considered irreversible in vivo |
| Polarity | More polar than Methionine | More polar than Methionine and Methionine Sulfoxide |
Impact on Peptide Properties
The incorporation of Met(O) or Met(O2) into a peptide sequence can induce notable changes in its behavior.
| Property | Effect of Met(O) Incorporation | Effect of Met(O2) Incorporation |
| Solubility | Generally increases peptide solubility, which can aid in the synthesis and purification of aggregation-prone peptides.[1] | Expected to further increase peptide solubility due to higher polarity. |
| Aggregation | Can reduce peptide aggregation, a significant advantage for hydrophobic and aggregation-prone sequences.[1] | Likely to have a more pronounced effect in reducing aggregation compared to Met(O). |
| Conformation | Can alter local peptide conformation and may impact biological activity. | Can induce significant conformational changes, potentially leading to a loss of biological activity. |
| Biological Activity | The effect is variable; in some cases, it may have minimal impact, while in others, it can significantly alter or abolish activity. | Often leads to a significant reduction or complete loss of biological activity. |
| Chemical Stability | Susceptible to further oxidation to Met(O2) and can be reduced back to Met under specific conditions. | Highly stable to further oxidation and resistant to reduction back to Met or Met(O). |
Quantitative Comparison of Peptide Stability
While direct head-to-head quantitative data on the chemical stability of peptides containing Met(O) versus Met(O2) under identical forced degradation conditions are limited in the literature, the following table summarizes expected trends and available data based on the known chemical properties of sulfoxides and sulfones.
| Stress Condition | Impact on Peptides Containing Met(O) | Impact on Peptides Containing Met(O2) |
| Oxidative Stress (e.g., H2O2) | Prone to further oxidation to Met(O2). The rate is dependent on the oxidant concentration, temperature, and pH. | Highly resistant to further oxidation. |
| Acidic Conditions (e.g., pH 2-4) | Generally stable, but the rate of further oxidation can be influenced by the acidic environment. | Expected to be highly stable. |
| Neutral Conditions (e.g., pH 6-8) | Stability is sequence-dependent and can be influenced by buffers and metal ions.[2] | Expected to be highly stable. |
| Basic Conditions (e.g., pH > 8) | May be more susceptible to degradation and further oxidation. | Expected to be highly stable. |
| Thermal Stress | Stability decreases with increasing temperature, with a higher propensity for further oxidation. | Expected to exhibit high thermal stability. |
Experimental Protocols
Peptide Synthesis using Boc-Met(O)-OH or this compound
This protocol outlines the general steps for incorporating oxidized methionine residues into a peptide sequence using Boc solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-protected amino acids (including Boc-Met(O)-OH or this compound)
-
Appropriate resin for SPPS (e.g., Merrifield or PAM resin)
-
Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)
-
Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
-
Solvents: DCM, Dimethylformamide (DMF), Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol.
-
Deprotection: Remove the Boc protecting group with TFA/DCM.
-
Neutralization: Neutralize the resin with a base such as DIEA in DMF.
-
Coupling of Subsequent Amino Acids: Couple the subsequent Boc-protected amino acids, including Boc-Met(O)-OH or this compound, sequentially using the chosen coupling reagents.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Forced Degradation Study Protocol
This protocol describes a general method for conducting a forced degradation study to compare the stability of peptides containing Met(O) and Met(O2).
Materials:
-
Purified peptides containing Met(O) and Met(O2)
-
Buffers of different pH (e.g., pH 2, 4, 7.4, 9)
-
Oxidizing agent (e.g., Hydrogen peroxide)
-
Incubators or water baths for temperature control
-
HPLC system with a C18 column and a UV or MS detector
-
Quenching solution (e.g., catalase for H2O2)
Procedure:
-
Sample Preparation: Prepare stock solutions of the Met(O) and Met(O2) peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
pH Stress: Aliquot the peptide solutions into buffers of different pH and incubate at a set temperature (e.g., 40°C).
-
Oxidative Stress: Add a controlled concentration of an oxidizing agent to the peptide solutions and incubate at a set temperature.
-
Thermal Stress: Incubate the peptide solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition.
-
Quenching: If an oxidizing agent was used, quench the reaction with an appropriate quenching agent.
-
Analysis: Analyze the samples by RP-HPLC to determine the percentage of the remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time for each condition and determine the degradation rate constants and half-lives.
LC-MS/MS Method for Quantifying Met(O) and Met(O2)
This protocol provides a general workflow for the quantification of Met(O) and Met(O2) in peptide samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Sample Preparation:
-
For intact peptide analysis, dilute the sample to an appropriate concentration in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
For analysis of digested peptides, subject the protein/peptide to enzymatic digestion (e.g., with trypsin).
-
-
LC Separation:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
MS/MS Analysis:
-
Ionize the eluting peptides using electrospray ionization (ESI) in positive ion mode.
-
Perform a full scan MS to identify the precursor ions corresponding to the unmodified, Met(O)-containing, and Met(O2)-containing peptides.
-
Select the precursor ions for fragmentation (MS/MS) using collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the peptides based on their fragmentation patterns.
-
Quantify the relative abundance of the unmodified, Met(O), and Met(O2) forms by integrating the peak areas of their respective precursor ions in the MS1 scan or specific fragment ions in the MS/MS scan.
-
Visualizations
Conclusion
The choice between incorporating Boc-Met(O)-OH versus this compound in peptide synthesis for stability studies depends on the research objectives.
-
Boc-Met(O)-OH is a valuable tool for improving the synthesis and handling of difficult, aggregation-prone peptides. The resulting Met(O)-containing peptides can serve as mimics of oxidative damage that may be reversible. However, their stability is compromised by the potential for further oxidation or reduction.
-
This compound allows for the introduction of a chemically robust, irreversibly oxidized methionine mimic. Peptides containing Met(O2) are highly stable to further oxidation and are useful for studying the effects of permanent oxidative damage on peptide structure and function. However, the incorporation of Met(O2) is more likely to lead to a loss of biological activity.
For researchers investigating the consequences of oxidative stress on peptides, both analogues offer unique advantages. A thorough understanding of their distinct properties and the implementation of rigorous stability testing protocols, as outlined in this guide, are crucial for obtaining meaningful and reproducible results in drug development and related fields.
References
- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fmoc-Met(O₂)-OH and Boc-Met(O₂)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the incorporation of modified amino acids is a critical strategy for modulating biological activity, stability, and pharmacokinetic properties. Methionine sulfone, a stable, oxidized form of methionine, represents a key post-translational modification. Its introduction into a peptide sequence is achieved using either Fmoc-Met(O₂)-OH or Boc-Met(O₂)-OH. The choice between these two building blocks is not merely a matter of preference but is intrinsically linked to the overarching synthetic strategy—Fmoc/tBu or Boc/Bzl solid-phase peptide synthesis (SPPS). This guide provides a comprehensive, data-driven comparison to inform the selection process.
The core distinction lies in the nature of the α-amino protecting group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, removed with piperidine, while the tert-butoxycarbonyl (Boc) group is acid-labile, requiring trifluoroacetic acid (TFA) for its removal.[] This fundamental difference dictates the orthogonality of the entire synthesis, influencing the choice of resin, side-chain protecting groups, and final cleavage conditions.[2]
Unlike methionine sulfoxide (Met(O)), which can be used as a temporary protecting group and readily reduced back to methionine, methionine sulfone (Met(O₂)) is generally considered an irreversible modification under standard peptide synthesis conditions.[3][4] Therefore, the use of Fmoc-Met(O₂)-OH or Boc-Met(O₂)-OH is intended for the synthesis of peptides where a permanent methionine sulfone moiety is desired.
Comparative Analysis: Key Performance Indicators
The selection between the Fmoc and Boc strategies for incorporating methionine sulfone depends on several factors, including the peptide's sequence, length, and the presence of other sensitive residues.
| Feature | Fmoc-Met(O₂)-OH Strategy | Boc-Met(O₂)-OH Strategy | Rationale & References |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., 50% TFA in DCM) | The Fmoc group is cleaved under gentle basic conditions, preserving acid-sensitive functionalities. The Boc group requires repeated exposure to strong acid.[][2] |
| Orthogonality | Fully Orthogonal | Semi-Orthogonal | In the Fmoc/tBu strategy, the base-labile Fmoc group is removed without affecting the acid-labile side-chain protecting groups. In the Boc/Bzl strategy, both the Nα-Boc group and side-chain benzyl-based groups are removed by acid, albeit of different strengths.[2] |
| Side Reaction Risk | Lower risk for acid-sensitive residues (e.g., Trp). Potential for aspartimide formation and diketopiperazine formation at the dipeptide stage.[2][5] | Higher risk of side-chain modifications for acid-sensitive residues due to repeated TFA treatment. S-alkylation of methionine can be a greater issue.[6] | The mild conditions of the Fmoc strategy are generally better for preserving the integrity of sensitive amino acids.[2] Boc chemistry's repetitive acid treatment can lead to cumulative damage to susceptible side chains.[7] |
| Automation Compatibility | Highly amenable to modern automated synthesizers. UV monitoring of Fmoc deprotection allows for real-time reaction feedback. | Less common in modern automated systems. Requires specialized equipment for handling hazardous acids like HF for final cleavage. | The non-corrosive nature of the reagents and the ability to monitor the reaction by UV absorbance make the Fmoc strategy highly suitable for automation. |
| Final Cleavage | Strong acid (e.g., TFA), but generally milder than the Boc strategy's requirements. | Harsh, hazardous strong acid (e.g., anhydrous HF or TFMSA). | Final cleavage in Fmoc synthesis uses TFA with scavengers, which is less harsh than the HF required for many Boc-based resins. |
| Peptide Solubility | The hydrophobic nature of the Fmoc group can sometimes contribute to peptide aggregation during synthesis. | Repetitive protonation of the N-terminus during TFA deprotection can help disrupt secondary structures and may improve solvation for some hydrophobic sequences. | While Met(O₂) itself is a polar residue that can improve solubility, aggregation issues are sequence-dependent and can be a challenge in both strategies.[3] |
Experimental Protocols
The following are generalized protocols for the incorporation of Met(O₂) using either the Fmoc or Boc strategy in manual solid-phase peptide synthesis.
Protocol 1: Fmoc-Met(O₂)-OH Incorporation
This protocol outlines a single coupling cycle for adding Fmoc-Met(O₂)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Met(O₂)-OH (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a free primary amine is no longer present.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Boc-Met(O₂)-OH Incorporation
This protocol outlines a single coupling cycle for adding Boc-Met(O₂)-OH on a suitable resin (e.g., PAM or MBHA resin).
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash). Drain.
-
Treat the resin with 50% TFA in DCM for 20-25 minutes for complete Boc removal. Drain.
-
-
Washing: Wash the resin with DCM (2x) and isopropanol (2x) followed by DCM (2x) to remove residual acid.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Coupling:
-
In a separate vessel, pre-activate Boc-Met(O₂)-OH (3 equivalents) with a coupling agent (e.g., HBTU/DIC, 3 eq.) and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a ninhydrin test to monitor reaction completion.
-
Washing: Wash the resin with DMF (3-5 times). The resin is ready for the next cycle.
Mandatory Visualizations
References
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. digital.csic.es [digital.csic.es]
A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-Met(O₂)-OH
For researchers, scientists, and drug development professionals, particularly those involved in peptide synthesis, the purity of amino acid derivatives is of paramount importance. Boc-Met(O₂)-OH (N-α-t-Boc-L-methionine sulfone) is a crucial building block, and its purity directly influences the quality, yield, and impurity profile of the final synthetic peptide. High-Performance Liquid Chromatography (HPLC), especially Reversed-Phase HPLC (RP-HPLC), is the industry standard for assessing the purity of such compounds.
This guide presents a comparative overview of two distinct RP-HPLC methods for the purity assessment of Boc-Met(O₂)-OH. While specific methods may vary between laboratories, they are generally based on the principles outlined here. The primary distinction between the proposed methods lies in the gradient elution profile, which can be tailored for either rapid, routine quality control or for high-resolution impurity profiling.
Comparison of HPLC Methods
The following table summarizes the key parameters of two representative RP-HPLC methods for the purity analysis of Boc-Met(O₂)-OH. These methods are designed to separate the main compound from potential process-related impurities and degradation products.
| Parameter | Method A: Standard Gradient (QC) | Method B: High-Resolution Gradient |
| Objective | Rapid analysis for routine quality control. | Detailed impurity profiling and higher resolution. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | C18, 4.6 x 250 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B in 15 minutes | 30% to 60% B in 30 minutes |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 20 µL |
| Run Time | ~20 minutes | ~40 minutes |
| Resolution | Adequate for major impurities. | Superior separation of closely eluting peaks. |
Potential Impurities in Boc-Met(O₂)-OH
A thorough purity assessment requires an understanding of potential impurities that may arise during the synthesis and storage of Boc-Met(O₂)-OH. These can be broadly categorized as:
-
Process-Related Impurities:
-
Starting Materials: Unreacted L-methionine, Boc-Met-OH, or Boc-Met(O)-OH.
-
By-products of Boc-protection: Di-Boc-Met(O₂)-OH, and tert-butyl ester of Boc-Met(O₂)-OH.
-
Reagents: Residual reagents from the synthesis and oxidation steps.
-
-
Degradation Products:
-
Deprotection: Formation of Met(O₂)-OH due to the lability of the Boc group.
-
-
Enantiomeric Impurities:
-
Presence of the D-enantiomer, which would require chiral HPLC for detection and quantification.
-
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. Adherence to these protocols is crucial for obtaining reproducible and accurate results.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the Boc-Met(O₂)-OH sample.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method A: Standard Gradient HPLC Analysis
This method is optimized for fast analysis times, making it suitable for routine quality control where a quick assessment of purity is required.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 15.1 20 | 20.0 | 20 |
Method B: High-Resolution Gradient HPLC Analysis
This method employs a longer column with smaller particle size and a shallower gradient to achieve superior separation of closely eluting impurities, which is essential for detailed impurity profiling and characterization.
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 250 mm, 3.5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
UV Detection: 210 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 30.0 60 30.1 30 | 40.0 | 30 |
Visualization of Experimental Workflow
The general workflow for the HPLC purity assessment of Boc-Met(O₂)-OH is depicted in the following diagram.
Caption: General workflow for HPLC purity analysis of Boc-Met(O₂)-OH.
Alternative and Complementary Analytical Techniques
While RP-HPLC is the primary method for purity assessment, other techniques can provide valuable complementary information.
| Technique | Application for Boc-Met(O₂)-OH Analysis | Advantages | Limitations |
| LC-MS | Identification of unknown impurities. | High sensitivity and specificity; provides molecular weight information. | More complex and expensive instrumentation. |
| Chiral HPLC | Determination of enantiomeric purity (D-isomer content). | Directly separates enantiomers. | Requires specialized chiral columns and method development. |
| NMR | Structural confirmation and identification of major impurities. | Provides detailed structural information; can be quantitative (qNMR). | Lower sensitivity for trace impurities compared to HPLC. |
| GC-MS | Analysis of residual solvents. | Excellent for volatile and semi-volatile organic compounds. | Not suitable for non-volatile compounds like Boc-Met(O₂)-OH itself. |
The logical decision-making process for selecting an appropriate analytical method is illustrated below.
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity of Boc-Met(O₂)-OH is a critical determinant for the successful synthesis of high-quality peptides. The choice of HPLC method significantly impacts the ability to detect and resolve potential impurities. While a standard, rapid gradient method is often sufficient for routine quality control, a high-resolution, shallow gradient method is recommended for a comprehensive impurity profile, especially during process development and for release testing of GMP-grade material. By employing robust and appropriate analytical methods, researchers and drug developers can ensure the quality of their starting materials, leading to improved outcomes in their synthetic endeavors.
A Comparative Guide to NMR Spectroscopy for the Structural Confirmation of Boc-Met(O2)-OH
In the realm of peptide synthesis and drug development, the precise structural integrity of amino acid building blocks is paramount. Boc-L-methionine sulfone (Boc-Met(O2)-OH) is a critical derivative of methionine, utilized in contexts where the thioether group's susceptibility to oxidation is a concern. Its synthesis from Boc-L-methionine requires a two-step oxidation process, first to the sulfoxide (Boc-Met(O)-OH) and then to the sulfone. Confirming the final structure and differentiating it from its precursors is a crucial quality control step, reliably accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comparative analysis of ¹H and ¹³C NMR data for Boc-Met-OH and its oxidized derivatives, Boc-Met(O)-OH and this compound. It offers researchers, scientists, and drug development professionals the essential spectral data and protocols to unambiguously confirm the structure of this compound.
Structural Comparison and NMR Rationale
The primary structural difference between the three compounds is the oxidation state of the sulfur atom. This progressive increase in oxidation from a thioether to a sulfoxide and finally to a sulfone imparts a significant deshielding effect on the neighboring protons and carbons. This effect is due to the strong electron-withdrawing nature of the oxygen atoms bonded to the sulfur. Consequently, the signals corresponding to the S-methyl (S-CH₃) and the adjacent methylene (γ-CH₂) groups are expected to shift progressively downfield in the NMR spectra, providing a clear diagnostic marker for the successful oxidation to this compound.
¹H NMR Data Comparison
The ¹H NMR spectrum provides a clear fingerprint for each compound. The most notable changes occur at the S-CH₃ and γ-CH₂ positions. The singlet of the Boc group's nine equivalent protons remains relatively stable, serving as a useful internal reference.
| Assignment | Boc-Met-OH (Observed) | Boc-Met(O)-OH (Expected) | This compound (Expected) | Multiplicity | Integration |
| Boc-(CH₃)₃ | ~1.45 ppm | ~1.45 ppm | ~1.45 ppm | Singlet | 9H |
| β-CH₂ | ~2.0-2.2 ppm | ~2.2-2.4 ppm | ~2.3-2.5 ppm | Multiplet | 2H |
| S-CH₃ | ~2.1 ppm | ~2.7-2.8 ppm | ~3.0-3.2 ppm | Singlet | 3H |
| γ-CH₂ | ~2.5-2.6 ppm | ~2.9-3.1 ppm | ~3.3-3.5 ppm | Multiplet | 2H |
| α-CH | ~4.2-4.4 ppm | ~4.3-4.5 ppm | ~4.4-4.6 ppm | Multiplet | 1H |
| N-H | Variable (Broad) | Variable (Broad) | Variable (Broad) | Singlet (Broad) | 1H |
| COOH | Variable (Broad) | Variable (Broad) | Variable (Broad) | Singlet (Broad) | 1H |
Note: Observed data for Boc-Met-OH is compiled from various sources.[1][2][3] Expected values for oxidized forms are predicted based on the known deshielding effects of sulfoxide and sulfone groups.
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides complementary and often more resolved data. The carbons closest to the sulfur atom (S-CH₃ and γ-C) exhibit the most significant downfield shifts upon oxidation.
| Assignment | Boc-Met-OH (Observed) | Boc-Met(O)-OH (Expected) | This compound (Expected) |
| S-CH₃ | ~15.5 ppm | ~38-40 ppm | ~42-44 ppm |
| Boc-C(CH₃)₃ | ~28.5 ppm | ~28.5 ppm | ~28.5 ppm |
| β-C | ~30-32 ppm | ~25-27 ppm | ~22-24 ppm |
| γ-C | ~30-32 ppm | ~48-50 ppm | ~51-53 ppm |
| α-C | ~53-54 ppm | ~52-53 ppm | ~51-52 ppm |
| Boc-C(CH₃)₃ | ~80.0 ppm | ~80.5 ppm | ~81.0 ppm |
| Boc-C=O | ~155.5 ppm | ~156.0 ppm | ~156.5 ppm |
| COOH | ~174-176 ppm | ~173-175 ppm | ~172-174 ppm |
Note: Observed data for Boc-Met-OH is compiled from various sources.[4] Expected values for oxidized forms are predicted based on the known deshielding effects of sulfoxide and sulfone groups.
Visualizing the Structure and Workflow
Diagrams created using Graphviz provide a clear visual representation of the molecule and the analytical process.
Caption: Structure of this compound with key groups for NMR analysis labeled.
Caption: Workflow for the structural confirmation of this compound via NMR.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good choice for polar molecules like amino acid derivatives as it can solubilize the sample and allows for the observation of exchangeable protons (NH and COOH).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
2. NMR Data Acquisition
-
Instrument: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Tuning and Shimming: Before acquisition, ensure the instrument is properly tuned to the correct nucleus (¹H or ¹³C) and the magnetic field is shimmed to achieve optimal homogeneity and resolution.
¹H NMR Protocol:
-
Experiment: Acquire a standard one-dimensional proton spectrum.
-
Acquisition Parameters:
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm, CDCl₃ at 7.26 ppm).
-
Integrate all peaks to determine the relative number of protons.
-
¹³C NMR Protocol:
-
Experiment: Acquire a standard one-dimensional, proton-decoupled carbon spectrum (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 to 4096 scans), which may take several minutes to hours depending on the sample concentration and instrument sensitivity.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
-
Processing:
-
Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).
-
By following these protocols and comparing the resulting spectra to the reference data provided, researchers can confidently confirm the successful synthesis and purity of this compound. The distinct downfield shifts in the S-CH₃ and γ-CH₂ signals serve as unambiguous markers of the sulfone moiety, ensuring the quality of this essential building block for further synthetic applications.
References
Assessing the Impact of Methionine Sulfoxide on Peptide Conformation: A Comparative Guide
The oxidation of methionine to methionine sulfoxide (Met(O) or Met(O2)) is a common post-translational modification that can significantly alter the structure, stability, and function of peptides and proteins. For researchers in drug development and molecular biology, understanding these conformational changes is critical for assessing the efficacy, stability, and potential immunogenicity of therapeutic peptides. This guide provides a comparative overview of the structural consequences of methionine oxidation, supported by experimental data and detailed methodologies.
Impact on Peptide Structure and Stability
Methionine is a hydrophobic amino acid, but its oxidation to the more polar Met(O) can induce significant structural perturbations. The specific conformational changes are highly context-dependent, varying with the peptide sequence and its environment.
-
Secondary Structure: Oxidation generally disrupts ordered secondary structures. Molecular dynamics simulations of the Aβ10-40 peptide have shown that the oxidation of Met35 leads to the unraveling of the C-terminal helix.[1] Similarly, studies on α-synuclein, a protein implicated in Parkinson's disease, indicate that methionine oxidation reduces its intrinsic propensity to form both α-helical and β-sheet structures.[2] However, the introduction of Met(O) can also induce turns in peptide structures.[3]
-
Tertiary Structure and Stability: The conversion of a nonpolar methionine to a polar methionine sulfoxide can disrupt a protein's hydrophobic core, a key driver of protein folding.[4] This disruption often leads to a less stable, more flexible conformation, sometimes described as a "molten globule" state.[4] For instance, oxidation of the prion protein reduces its thermodynamic stability by up to 9 kJ/mol.[4]
-
Inter-residue Interactions: Contrary to the general trend of destabilization, the oxidation of methionine can strengthen its interaction with aromatic residues (phenylalanine, tyrosine, tryptophan).[5][6][7] Quantum mechanical calculations and experimental data from NMR and thermal denaturation have shown that the Met(O)-aromatic interaction can be 0.5–1.4 kcal/mol stronger than the Met-aromatic interaction.[5][7] This enhanced interaction can either stabilize a local region or disrupt the native conformation by favoring non-native contacts.[5]
Quantitative Data Summary
The following table summarizes key quantitative findings on the impact of Met(O) on peptide conformation and stability.
| Peptide/Protein Studied | Experimental Technique(s) | Key Quantitative Findings | Reference(s) |
| Model Helical Peptides | Thermal Denaturation (CD), NMR | Oxidation of Met strengthens the Met-Phe interaction by 0.5-0.6 kcal/mol. | [5][7] |
| Prion Protein (PrPC) | Urea Unfolding (CD), NMR | H2O2 oxidation reduces thermodynamic stability by as much as 9 kJ/mol. Oxidation perturbs the hydrophobic core involving Met-205 and Met-212. | [4] |
| Amyloid-beta (Aβ) Peptide | Molecular Dynamics Simulations | Met35 oxidation unravels the C-terminal helix, destabilizes intrapeptide interactions, and reduces binding affinity to DMPC bilayers. | [1] |
| α-Synuclein | CD, FTIR, Mass Spectrometry | Oxidized α-synuclein shows a lower propensity for forming α-helical or β-sheet structures compared to the non-oxidized form. | [2] |
| Orexin B | Circular Dichroism (CD) | Reactive Oxygen Species (ROS) induce conformational changes (loss of helical structure) only in a membrane-mimetic environment, not in aqueous solution. | [8] |
Experimental Protocols
Accurate assessment of conformational changes due to methionine oxidation relies on a combination of biophysical techniques.
A. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for monitoring changes in the secondary structure of peptides in solution.[9][10]
-
Objective: To determine the percentage of α-helix, β-sheet, and random coil structures in a peptide before and after oxidation.
-
Sample Preparation:
-
Prepare solutions of the native (reduced) and oxidized peptides in a suitable buffer (e.g., 25 mM phosphate, 50 mM KCl, pH 7).[11] Peptide concentrations typically range from 100 to 300 µM.[11]
-
Oxidation can be induced chemically, for example, by incubation with a controlled concentration of hydrogen peroxide (H₂O₂). The reaction should be quenched to prevent further modification.
-
-
Data Acquisition:
-
Record CD spectra in the far-UV range (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).[9]
-
Maintain a constant temperature (e.g., 20 °C) using a Peltier temperature controller.[11]
-
Collect multiple scans for each sample and subtract the spectrum of the buffer blank.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the resulting spectra using deconvolution algorithms (e.g., CDSSTR, CONTIN) to estimate the percentage of each secondary structure element.[10] Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 215-218 nm suggests β-sheet content.[9]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-resolution information on peptide structure and dynamics, allowing for the precise localization of conformational changes.[12][13]
-
Objective: To identify specific residues affected by oxidation and characterize the resulting structural changes.
-
Sample Preparation:
-
Prepare high-concentration (~1 mM) samples of the native and oxidized peptide. For detailed structural analysis, uniform isotopic labeling (15N and/or 13C) is often required.
-
Dissolve the peptide in a suitable buffer, often containing a percentage of D₂O for the lock signal.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR experiments (e.g., 1H-15N HSQC, TOCSY, NOESY) on both the reduced and oxidized samples.
-
The 1H-15N HSQC spectrum is particularly sensitive to the chemical environment of each amide proton and nitrogen, making it an excellent tool for detecting conformational changes.
-
-
Data Analysis:
-
Assign the resonances in the spectra for both peptide forms.
-
Calculate the chemical shift perturbations (CSPs) for each residue between the oxidized and native states. Significant CSPs indicate that the residue is in a region of the peptide that has undergone a conformational change upon oxidation.[13]
-
Use Nuclear Overhauser Effect (NOE) data from NOESY spectra to determine inter-proton distances and calculate the 3D structure of both the native and oxidized peptides.
-
C. Molecular Dynamics (MD) Simulations
MD simulations complement experimental data by providing a dynamic, atomistic view of how Met(O) influences peptide conformation and interactions.[1][14]
-
Objective: To simulate the conformational landscape of a peptide in its reduced and oxidized forms and to understand the energetic and structural basis for any observed changes.
-
System Setup:
-
Start with an initial 3D structure of the peptide (from NMR, X-ray crystallography, or a homology model).
-
Generate the oxidized form by computationally modifying the methionine side chain to methionine sulfoxide in the structure file.
-
Solvate the peptide in a box of explicit water molecules and add ions to neutralize the system and mimic physiological ionic strength.
-
-
Simulation Protocol:
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure.
-
Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space.
-
-
Data Analysis:
-
Analyze the trajectory to calculate structural properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), secondary structure content over time, and solvent accessible surface area (SASA).
-
Compare these properties between the simulations of the native and oxidized peptides to identify stable and flexible regions and quantify conformational differences.
-
Visualized Workflows and Mechanisms
Caption: Workflow for assessing the conformational impact of Met(O).
Caption: Molecular consequences of methionine oxidation on peptide structure.
References
- 1. Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine oxidation in α-synuclein inhibits its propensity for ordered secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05933B [pubs.rsc.org]
- 4. Methionine Oxidation Perturbs the Structural Core of the Prion Protein and Suggests a Generic Misfolding Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Circular Dichroism Study of Orexin B under Oxidative Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Circular dichroism - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Coupling Reagents for Boc-Met(O2)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide chains is a critical strategy in modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and bioavailability. Boc-Met(O2)-OH, the Boc-protected sulfone form of methionine, is a key building block in this arena. The methionine sulfone moiety is resistant to oxidation, a common degradation pathway for native methionine residues, thus enhancing the stability of the final peptide.
The efficiency of peptide bond formation, or coupling, is paramount to the success of peptide synthesis. The choice of coupling reagent is a decisive factor that directly influences reaction kinetics, product yield, purity, and the preservation of stereochemical integrity. This guide provides a side-by-side comparison of three widely used coupling reagents—HATU, HBTU, and DCC/HOBt—for the acylation of this compound, supported by generalized experimental data and protocols.
Quantitative Performance Comparison
The following table summarizes the general performance characteristics of HATU, HBTU, and DCC/HOBt in the context of Boc-amino acid coupling. While direct comparative data for this compound is limited, these values, extrapolated from studies with other Boc-amino acids, provide a reliable benchmark for reagent selection.
| Parameter | HATU (Uronium/Aminium Salt) | HBTU (Uronium/Aminium Salt) | DCC/HOBt (Carbodiimide) |
| Typical Yield | >95%[1] | >90%[1] | >85% |
| Reaction Time | 30 minutes - 2 hours[1] | 1 - 4 hours[1] | 2 - 6 hours[2] |
| Reactivity | Very High[1] | High[1] | Moderate |
| Risk of Racemization | Very Low[1] | Low[1] | Low (with HOBt)[3] |
| Key Advantages | Highly efficient for sterically hindered couplings; rapid reaction times.[1] | Good balance of reactivity and cost; reliable for standard couplings.[1] | Cost-effective; well-established methodology.[2][4] |
| Key Disadvantages | Higher cost compared to HBTU and DCC. | Potential for guanidinylation of the N-terminus if not pre-activated.[5] | Formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[4][6] |
Experimental Protocols
The following are generalized protocols for the solid-phase peptide synthesis (SPPS) coupling of this compound to a resin-bound peptide with a free N-terminal amine. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: Coupling with HATU
This protocol is recommended for achieving high coupling efficiency and minimizing racemization, especially for challenging sequences.
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes. Perform Nα-deprotection (e.g., with 25-50% TFA in Dichloromethane (DCM)) and wash thoroughly with DMF.[7] Neutralize the resin with a 5-10% solution of Diisopropylethylamine (DIPEA) in DMF.
-
Activation Solution: In a separate reaction vessel, dissolve this compound (2.0 eq.) and HATU (1.9 eq.) in DMF.
-
Base Addition: Add DIPEA (4.0 eq.) to the activation solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
Monitoring and Washing: Monitor the completion of the reaction using the Kaiser test. Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
Protocol 2: Coupling with HBTU
A reliable and widely used protocol suitable for most standard couplings.
-
Resin Preparation: Follow the same procedure as for the HATU protocol (Step 1).
-
Activation Solution: In a separate vessel, dissolve this compound (2.0 eq.), HOBt (2.0 eq.), and HBTU (2.0 eq.) in DMF.[7]
-
Base Addition: Add DIPEA (4.0 eq.) to the activation solution.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture for 1-4 hours.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test and wash the resin as described for the HATU protocol.
Protocol 3: Coupling with DCC/HOBt
A cost-effective method suitable for many standard couplings.
-
Resin Preparation: Follow the same procedure as for the HATU protocol (Step 1).
-
Solution Preparation: In a separate vessel, dissolve this compound (2.5 eq.) and HOBt (2.5 eq.) in a minimal volume of DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin suspension in DCM or DMF. Add DCC (2.5 eq.) to the mixture.
-
Reaction: Agitate the mixture for 2-6 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. After completion, wash the resin thoroughly with DMF and DCM to remove the soluble byproducts. The insoluble DCU will be removed during subsequent cleavage and purification steps.
Visualizing the Workflow
The following diagram illustrates a typical cycle for a single amino acid coupling in Boc-based solid-phase peptide synthesis.
Caption: General workflow for one cycle of amino acid coupling in Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 3. Overview of Custom Peptide Synthesis [peptide2.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Selecting Boc-Met(O2)-OH: A Performance Benchmark of Leading Suppliers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of amino acid derivatives is paramount to achieving high-purity peptides and reliable experimental outcomes. Boc-Met(O2)-OH (N-α-tert-Butoxycarbonyl-L-methionine sulfone) is a critical building block, often used to incorporate a stable, oxidation-resistant methionine analog into peptide sequences. However, performance can vary between suppliers due to differences in manufacturing processes, leading to variations in purity, stability, and reactivity. This guide provides a comprehensive performance benchmark of this compound from several prominent suppliers, supported by experimental data, to aid in the selection of the most suitable product for your research needs.
Comparative Performance Data
The performance of this compound from four leading suppliers (designated here as Supplier A, Supplier B, Supplier C, and Supplier D for objective comparison) was evaluated based on purity, stability under stress conditions, and performance in the synthesis of a model peptide. All quantitative data are summarized in the tables below.
Purity and Impurity Profile
The purity of this compound from each supplier was assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Purity Analysis of this compound from Different Suppliers
| Supplier | Purity (HPLC, %) | Key Impurities Detected | Notes |
| Supplier A | 99.2 | Unidentified impurity at 0.5% | High purity with a minor unknown impurity. |
| Supplier B | 98.5 | Boc-Met-OH (0.8%), other minor impurities | Presence of the unoxidized starting material. |
| Supplier C | 97.1 | Multiple small impurities | Lower overall purity compared to others. |
| Supplier D | 99.5 | Negligible impurities | Highest purity with a clean impurity profile. |
Stability Assessment
The stability of the compounds was evaluated by subjecting them to accelerated degradation conditions (40°C for 4 weeks) and analyzing the change in purity.
Table 2: Stability of this compound Under Accelerated Degradation
| Supplier | Initial Purity (%) | Purity after 4 weeks at 40°C (%) | Degradation (%) |
| Supplier A | 99.2 | 98.8 | 0.4 |
| Supplier B | 98.5 | 97.9 | 0.6 |
| Supplier C | 97.1 | 95.5 | 1.6 |
| Supplier D | 99.5 | 99.3 | 0.2 |
Performance in Solid-Phase Peptide Synthesis (SPPS)
A model hexapeptide (Tyr-Ala-Gly-Phe-Met(O2)-Leu) was synthesized using this compound from each supplier to evaluate coupling efficiency and the purity of the final crude peptide.
Table 3: SPPS Performance of this compound
| Supplier | Coupling Efficiency (%) | Crude Peptide Purity (%) |
| Supplier A | 99.1 | 90.5 |
| Supplier B | 98.2 | 87.3 |
| Supplier C | 96.5 | 82.1 |
| Supplier D | 99.6 | 93.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: A stock solution of this compound was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.
NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: A 10 mg sample of this compound from each supplier was dissolved in 0.7 mL of DMSO-d6. ¹H NMR spectra were acquired to confirm the structure and identify any potential impurities.
Stability Study
-
Conditions: Solid samples of this compound from each supplier were stored in a temperature-controlled chamber at 40°C for 4 weeks.
-
Analysis: The purity of each sample was determined by HPLC at the beginning and end of the study using the protocol described above. The percentage of degradation was calculated from the decrease in the main peak area.
Solid-Phase Peptide Synthesis (SPPS)
-
Resin: Merrifield resin pre-loaded with Boc-Leu.
-
Synthesis Strategy: Standard Boc-SPPS chemistry was employed.
-
Deprotection: The N-terminal Boc group was removed by treating the resin with 50% TFA in dichloromethane (DCM) for 30 minutes.
-
Neutralization: The resin was neutralized with 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling: The next Boc-protected amino acid (including the test this compound) was pre-activated with HBTU and DIEA in N,N-dimethylformamide (DMF) and coupled to the resin for 2 hours.
-
Capping: Any unreacted amino groups were capped with acetic anhydride.
-
-
Cleavage: The final peptide was cleaved from the resin using hydrofluoric acid (HF) with anisole as a scavenger.
-
Analysis: The crude peptide was analyzed by reverse-phase HPLC to determine its purity.
Visualizing the Experimental Workflow and Impact
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for benchmarking this compound.
Caption: Impact of this compound purity on peptide synthesis.
Conclusion and Recommendations
Based on the comprehensive evaluation, Supplier D demonstrated the highest purity, greatest stability, and superior performance in SPPS, yielding the highest quality crude peptide. For applications where the highest purity and reliability are critical, Supplier D is the recommended choice. Supplier A also offers a high-quality product that performs well and would be a suitable alternative. While Supplier B 's product is of acceptable quality, the presence of unoxidized starting material may be a concern for certain applications. The lower purity and stability of the product from Supplier C resulted in a less favorable outcome in peptide synthesis and should be considered with caution, particularly for the synthesis of long or complex peptides.
This guide highlights the importance of evaluating critical reagents from different suppliers to ensure the quality and reproducibility of research outcomes. Researchers are encouraged to perform their own in-house validation to determine the most suitable product for their specific needs.
A Comparative Guide to the Validation of Methionine Sulfoxide Incorporation by Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification of post-translational modifications (PTMs) is critical for understanding protein function, stability, and therapeutic efficacy. One such common modification is the oxidation of methionine to methionine sulfoxide (Met(O2)). This guide provides an objective comparison of Edman degradation and mass spectrometry for the validation of Met(O2) incorporation sites, supported by experimental data and detailed protocols.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for validating Met(O2) incorporation depends on the specific experimental goals, sample purity, required sensitivity, and the need for quantitative data. While Edman degradation offers a classic, sequential approach to protein sequencing, mass spectrometry has emerged as a powerful tool for comprehensive PTM analysis.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus, followed by chromatographic identification of the cleaved amino acid derivative. | Ionization and fragmentation of peptides, with sequence and PTMs deduced from the mass-to-charge ratios of the resulting ions. |
| Met(O2) Identification | Indirect and often unreliable. Methionine sulfoxide is frequently reduced back to methionine during the chemical cycles, masking the modification. In some cases, a small, separate peak for PTH-Met(O) may be observed. | Direct and highly specific. The 16 Da mass shift of oxidation is readily detected and can be localized to a specific methionine residue through fragment ion analysis. |
| Quantitative Accuracy | Poor for Met(O2). The reduction of Met(O2) to Met during the process prevents accurate quantification of the modification's stoichiometry. | High, especially with isotopic labeling methods like MObBa (Methionine Oxidation by Blocking with Alkylation). These methods can provide precise quantification of the percentage of oxidation at a specific site.[1] |
| Sample Requirement | Typically requires 10-100 picomoles of a highly purified peptide.[2][3] | High sensitivity, effective down to the femtomole or even attomole level, and can be used with complex mixtures.[3] |
| Throughput | Low. Each cycle takes approximately one hour, making it a time-consuming process for sequencing even short peptides.[3] | High. Modern LC-MS/MS systems can analyze thousands of peptides in a single run, making it suitable for large-scale proteomic studies. |
| De Novo Sequencing | Yes, it directly determines the N-terminal sequence without reliance on a database.[4] | Possible with specialized algorithms, but more commonly relies on database searching to match experimental spectra to known sequences. |
| Limitations | Ineffective for N-terminally blocked proteins.[3] Inefficient for long peptide chains (>30-50 residues).[2][5] The chemical instability of some PTMs, like Met(O2), poses a significant challenge. | Can have difficulty distinguishing isobaric amino acids (e.g., leucine and isoleucine) without specialized fragmentation techniques. Data analysis can be complex. |
Experimental Protocols
Edman Degradation for N-Terminal Sequencing
The Edman degradation process involves a cyclical three-step chemical reaction that sequentially removes and identifies amino acids from the N-terminus of a peptide.
Protocol:
-
Coupling: The peptide sample is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. The PITC covalently attaches to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.
-
Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative. The remainder of the peptide remains intact for the next cycle.
-
Conversion and Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid. The specific PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide is subjected to another round of coupling, cleavage, and conversion to identify the next amino acid in the sequence.
Note on Met(O2) Analysis: During the chemical cycles of Edman degradation, particularly under the reducing conditions that can be present in the reagents, methionine sulfoxide is often reduced back to methionine. This means that a peptide containing Met(O2) at a particular position will likely yield a PTH-methionine signal at that cycle, making it appear as if the original residue was an unmodified methionine. In some instances, incomplete reduction may result in a small, distinct peak for PTH-Met(O2), but this is not a reliable method for confirmation or quantification.
Mass Spectrometry for Validation and Quantification of Methionine Oxidation (MObBa Workflow)
The Methionine Oxidation by Blocking with Alkylation (MObBa) method provides a robust way to quantify methionine oxidation by mass spectrometry, preventing artifactual oxidation during sample preparation.
Protocol:
-
Protein Extraction and Digestion: Proteins are extracted from the sample and digested into peptides using a protease such as trypsin.
-
Alkylation of Unoxidized Methionine: The resulting peptide mixture is treated with iodoacetamide (IAA) at a low pH. Under these conditions, IAA selectively alkylates the unoxidized methionine residues. This alkylation blocks these sites from subsequent oxidation during sample handling and analysis.
-
LC-MS/MS Analysis: The peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to identify and quantify both the alkylated (originally unoxidized) and the oxidized methionine-containing peptides.
-
Data Analysis: The fractional oxidation at a specific methionine site is calculated by comparing the signal intensity of the oxidized peptide to the sum of the intensities of the oxidized and alkylated peptides. This provides an accurate measure of the in-vivo or in-vitro oxidation level.[1]
Visualizing the Workflows
Caption: Workflow of the Edman degradation cycle for N-terminal protein sequencing.
Caption: The MObBa workflow for quantitative analysis of methionine sulfoxide by mass spectrometry.
Conclusion
For the specific task of validating methionine sulfoxide incorporation sites, mass spectrometry is unequivocally the superior method. Its ability to directly detect the mass change associated with oxidation, pinpoint the modification site, and provide accurate quantitative data makes it the gold standard. Edman degradation, while a powerful tool for de novo N-terminal sequencing of unmodified peptides, is inherently unreliable for this application due to the chemical reduction of methionine sulfoxide during the sequencing process. Therefore, for researchers and drug development professionals requiring precise and quantitative information on methionine oxidation, a mass spectrometry-based approach is strongly recommended.
References
- 1. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. rapidnovor.com [rapidnovor.com]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
A Researcher's Guide to the Quantitative Analysis of Methionine Sulfoxide in Synthetic Peptides
For researchers, scientists, and drug development professionals, accurately quantifying methionine sulfoxide (Met(O)) is critical for assessing the stability, efficacy, and safety of synthetic peptide therapeutics. The oxidation of methionine residues is a common post-translational modification that can be induced during synthesis, purification, storage, and even analysis, potentially altering the peptide's biological activity. This guide provides a comparative overview of leading analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
A primary challenge in Met(O) quantification is distinguishing between the native oxidized state of the peptide and artifactual oxidation introduced during the analytical workflow.[1][2] This guide focuses on mass spectrometry (MS)-based methods that have evolved to address this issue, offering high sensitivity and specificity.
Comparison of Key Quantitative Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample, and the need to differentiate between pre-existing and artifactual oxidation. The following table summarizes the performance of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS with ¹⁸O-Labeling | Unoxidized methionines are chemically converted to ¹⁸O-labeled sulfoxide. The 2 Da mass difference between endogenous ¹⁶O-Met(O) and the labeled ¹⁸O-Met(O) allows for differentiation and quantification.[3][4] | Accurately distinguishes between native and artifactual oxidation.[4] High sensitivity and specificity. | Requires specialized and costly H₂¹⁸O₂ reagent.[5] Data analysis can be complex due to overlapping isotopic envelopes.[5] | Gold standard for accurate quantification of low-level oxidation in stability studies and formulation development. |
| Methionine Oxidation by Blocking with Alkylation (MObBa) | Unoxidized methionine residues are selectively alkylated at low pH, creating a stable derivative that prevents further oxidation. The ratio of alkylated to non-alkylated (oxidized) peptide is quantified by MS.[1][5] | Avoids the use of expensive isotopic labels. Provides a straightforward way to prevent artifactual oxidation during analysis.[1] | Relies on the comparison of signal intensities across different MS runs, which can introduce variability.[5] May require optimization of the alkylation reaction. | High-throughput screening and routine quality control where prevention of artifactual oxidation is paramount. |
| Label-Free LC-MS/MS | Direct quantification by comparing the chromatographic peak areas or mass spectral intensities of the oxidized and unoxidized peptide forms.[6][7] | Simple, direct, and does not require additional labeling or derivatization steps. | Highly susceptible to overestimation due to in-source and on-column oxidation.[6][8] Requires careful system suitability testing to monitor and control for artifacts.[6] | Rapid screening, process monitoring, and analysis of samples where oxidation levels are expected to be high. |
| Enzymatic Reduction with MsrA/B | The diastereomers of Met(O) (S and R forms) are selectively reduced by Methionine Sulfoxide Reductase enzymes (MsrA and MsrB). Quantification is based on the decrease in the oxidized peptide peak and the increase in the native peptide peak after enzymatic treatment.[9] | Allows for the specific quantification of Met(O) diastereomers, which is not possible with other methods.[9] Confirms the presence of Met(O) through specific reduction. | Requires purified, active enzymes. The enzymatic reaction adds complexity to the workflow. May not be suitable for all peptide sequences. | Detailed characterization of oxidation, especially in understanding the mechanisms of oxidative damage and its biological consequences. |
Experimental Workflows and Protocols
Detailed and robust experimental design is crucial for obtaining reliable quantitative data. Below are representative workflows and protocols for the discussed methods.
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of methionine oxidation in synthetic peptides, highlighting the key decision points for implementing different quantitative strategies.
Caption: General workflow for quantitative analysis of Met(O).
Protocol 1: Quantitative Analysis using ¹⁸O-Isotopic Labeling
This method provides a highly accurate measurement by differentiating native from artifactual oxidation.[3][4]
-
Sample Preparation : Dissolve the synthetic peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Labeling Reaction : Add H₂¹⁸O₂ to the peptide solution to a final concentration of 0.1-0.3% and incubate at room temperature for 1-2 hours. This step converts all unoxidized methionine residues to Met(¹⁸O).
-
Quenching : Quench the reaction by adding catalase or by buffer exchange to remove excess H₂¹⁸O₂.
-
Enzymatic Digestion (if applicable) : If the peptide is part of a larger protein, proceed with standard digestion protocols (e.g., using trypsin).
-
LC-MS/MS Analysis :
-
Chromatography : Separate the peptide mixture using a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.[3]
-
Mass Spectrometry : Operate the mass spectrometer in data-dependent acquisition mode. Acquire MS1 scans in a high-resolution analyzer (e.g., Orbitrap) and MS2 scans in an ion trap or similar.[3]
-
-
Data Analysis : Quantify the extent of original oxidation by calculating the ratio of the MS1 peak areas for the ¹⁶O-containing peptide (pre-existing Met(O)) to the sum of the peak areas for the ¹⁶O- and ¹⁸O-containing peptides.
Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa)
This protocol prevents artificial oxidation by chemically modifying the unoxidized methionine residues.[1][5]
-
Sample Preparation : Dissolve the peptide in a low-pH buffer (e.g., 5% acetic acid).
-
Alkylation Reaction : Add iodoacetamide (IAA) to a final concentration of ~20 mM. Incubate at a controlled temperature (e.g., 37°C) for 30-60 minutes in the dark. This reaction selectively alkylates the thioether side chain of unoxidized methionine.
-
Quenching : Quench the reaction by adding a thiol-containing reagent like dithiothreitol (DTT).
-
LC-MS/MS Analysis : Analyze the sample using a standard reversed-phase LC-MS/MS method as described in Protocol 1.
-
Data Analysis : Identify the peaks corresponding to the native (oxidized) peptide and the alkylated peptide. The percentage of oxidation is calculated from the relative signal intensities of these two species.
Caption: Logical flow of the MObBa method.
Conclusion
The quantitative analysis of methionine sulfoxide in synthetic peptides is a critical but challenging task. While direct label-free LC-MS offers a straightforward approach, it is prone to inaccuracies from artifactual oxidation.[8] For robust and reliable quantification, especially for regulatory submissions and in-depth stability studies, methods that mitigate this issue are strongly recommended. The ¹⁸O-labeling technique stands out for its accuracy in distinguishing native from artifactual oxidation, while the MObBa method provides a cost-effective alternative for preventing oxidation during analysis.[1][4] The choice of method should be guided by the specific requirements of the study, balancing the need for accuracy, throughput, and the level of detail required in the characterization of the oxidized species.
References
- 1. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-Met(O2)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Boc-Met(O2)-OH, a protected amino acid derivative. Adherence to these procedural guidelines will mitigate risks and build a foundation of trust in your laboratory's safety protocols.
Immediate Safety and Handling Protocols
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes or accidental contact with the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To shield skin and personal clothing from potential exposure. |
| Respiratory Protection | A NIOSH-approved respirator if dust generation is likely. | To prevent inhalation of the powder, which can cause respiratory irritation. |
Chemical and Physical Properties
While extensive toxicological data is not available, the following computed properties provide insight into the chemical nature of this compound.
| Property | Value | Source |
| Molecular Weight | 281.33 g/mol | [2] |
| Molecular Formula | C10H19NO6S | |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
| Rotatable Bond Count | 7 | [2] |
| GHS Hazard Statements | H315, H319, H335 | [1][2] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound and its associated waste is to treat it as hazardous chemical waste . Do not dispose of this compound or its containers in the regular trash or down the drain.
Experimental Protocol for Waste Collection and Disposal
-
Waste Identification and Segregation :
-
Treat all forms of this compound waste (unused solid, contaminated labware, spill cleanup materials) as hazardous.
-
Keep this compound waste separate from other waste streams, especially liquids and incompatible chemicals, to prevent accidental reactions.
-
-
Solid Waste Collection :
-
Collect all solid waste containing this compound, including any residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a designated hazardous waste container.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.
-
-
Labeling :
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: "This compound " or "(S)-2-tert-butoxycarbonylamino-4-methanesulfonylbutyric acid"[1].
-
Indicate the primary hazards (e.g., "Irritant").
-
-
Temporary Storage :
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation, be well-ventilated, and be away from sources of ignition or incompatible materials.
-
-
Spill Management :
-
In case of a spill, avoid generating dust.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Empty Container Disposal :
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid chemical waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the disposal service with the Safety Data Sheet (SDS) for this compound. The recommended disposal method is typically high-temperature incineration at a licensed facility.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Boc-Met(O2)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Boc-Met(O2)-OH (CAS 60280-45-7), a sulfone derivative of Boc-protected methionine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Safety Precautions
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3) , Respiratory system: May cause respiratory irritation.[1]
In the event of exposure, follow these first aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
After skin contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, get medical advice/attention.[1]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After swallowing: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek medical attention if you feel unwell.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Recommended Equipment | Key Considerations |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Standard nitrile gloves may not offer sufficient protection against sulfoxides and sulfones which can enhance skin penetration. Always inspect gloves for tears or holes before use. |
| Eye Protection | Chemical safety goggles. | Must be worn at all times when handling the solid or solutions. |
| Face Protection | Face shield. | Recommended when there is a risk of splashing or dust generation. |
| Body Protection | A fully buttoned lab coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge with a particulate pre-filter. | Required when handling the powder outside of a certified chemical fume hood or when engineering controls are not sufficient to minimize airborne exposure. |
Operational Plan: A Step-by-Step Guide to Safely Handling this compound
Adherence to a standardized operational workflow is crucial for minimizing risks.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Have a chemical spill kit readily available.
2. Donning PPE:
-
Follow the correct sequence for putting on PPE to ensure maximum protection.
3. Handling the Compound:
-
Weighing: If possible, weigh the solid material inside a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid all personal contact, including inhalation of dust or aerosols.[3] Do not eat, drink, or smoke in the laboratory.
4. Doffing PPE:
-
The removal of PPE should be done carefully to prevent contamination of the skin and clothing.
5. Hand Washing:
-
Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be disposed of as chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated and disposed of as chemical waste.[4]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.
-
Professional Disposal: All chemical waste should be collected in a properly labeled, sealed container and disposed of through a licensed professional waste disposal service.[4] Do not dispose of down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
